Abt-639
Description
T-type Calcium Channel Blocker this compound is an orally bioavailable, CaV3.2 T-type calcium channel blocker with potential anti-hyperalgesic activity. Upon oral administration, this compound selectively binds to and blocks the CaV3.2 isoform of the low voltage-gated T-type calcium channels located in peripheral sensory neurons. This prevents the influx of calcium ions into the cell upon membrane depolarization. The inhibition of both neuronal hyperexcitability and firing of nociceptive, peripheral sensory neurons induces an anti-nociceptive effect. The expression of the CaV3.2 T-type channels plays a key role in nociceptive and neuropathic pain.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIHNZOZNKRGT-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235560-28-7 | |
| Record name | ABT-639 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-639 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-639 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7D0CQ88I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Binding Affinity and Mechanism of Action of Abt-639 for the CaV3.2 Calcium Channel
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Abt-639 for the voltage-gated calcium channel CaV3.2, a key target in nociceptive pathways. The document outlines the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways.
Quantitative Binding Affinity of this compound
This compound has been characterized as a peripherally acting, selective blocker of T-type calcium channels, with a particular focus on the CaV3.2 isoform, which is highly expressed in peripheral sensory neurons.[1][2] The binding affinity and inhibitory concentration of this compound for CaV3.2 have been determined using electrophysiological methods. However, recent findings have introduced conflicting data regarding its potency.
Initial studies established this compound as a moderately potent blocker of CaV3.2.[3] A key 2014 study reported that this compound blocks recombinant human CaV3.2 channels in a voltage-dependent manner with an IC50 of approximately 2 µM.[3][4] In native rat dorsal root ganglion (DRG) neurons, the IC50 for the attenuation of low-voltage activated (LVA) currents was found to be 8 µM.[3][4] The compound demonstrated selectivity for T-type channels over other calcium channels, such as CaV1.2 and CaV2.2, where the IC50 was greater than 30 µM.[4]
Conversely, a 2024 study presented contrasting evidence, suggesting that this compound is a poor inhibitor of CaV3.2 currents.[5] This research indicated that at a concentration of 30 µM, this compound blocked less than 15% of the CaV3.2 channel activity.[5] The study did note a slight increase in potency at more depolarized holding potentials, implying a potential preferential action on inactivated channels.[5] These discrepant findings highlight the need for further investigation to fully elucidate the inhibitory profile of this compound on CaV3.2.
Below is a summary of the reported quantitative data for the binding affinity of this compound.
| Target | Species/System | Method | Parameter | Value | Reference |
| CaV3.2 | Recombinant Human | Electrophysiology | IC50 | 2 µM | [3][4] |
| LVA Currents | Rat DRG Neurons | Electrophysiology | IC50 | 8 µM | [3][4] |
| CaV1.2 | Not Specified | Electrophysiology | IC50 | > 30 µM | [4] |
| CaV2.2 | Not Specified | Electrophysiology | IC50 | > 30 µM | [4] |
| CaV3.2 | tsA-201 Cells & DRG Neurons | Electrophysiology | % Inhibition | < 15% at 30 µM | [5] |
Experimental Protocols
The binding affinity and inhibitory activity of this compound on CaV3.2 channels have been primarily assessed using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in both recombinant expression systems and native neurons.
Whole-Cell Patch-Clamp Electrophysiology on Recombinant Cell Lines
This method is employed to determine the effect of the compound on a specific ion channel isoform expressed in a controlled cellular environment, typically Human Embryonic Kidney (HEK293) or tsA-201 cells.
General Protocol:
-
Cell Culture and Transfection: HEK293 or tsA-201 cells are cultured under standard conditions. The cells are then transiently transfected with plasmids encoding the human CaV3.2 channel subunit (CACNA1H).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The extracellular (bath) solution typically contains a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2) and blockers for other endogenous channels.
-
The intracellular (pipette) solution is formulated to maintain the cell's integrity and contains ions that are not the primary charge carrier.
-
To elicit CaV3.2 currents, the cell membrane is held at a hyperpolarized potential (e.g., -90 mV to -100 mV) and then depolarized with a series of voltage steps (e.g., to -30 mV).
-
-
Compound Application: this compound is applied to the cells at various concentrations through the bath solution.
-
Data Analysis: The peak inward current at each voltage step is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Electrophysiological Recordings from Native Dorsal Root Ganglion (DRG) Neurons
This approach is used to assess the activity of this compound on native channels in their physiological environment.
General Protocol:
-
Neuron Isolation: DRG neurons are acutely dissociated from rats or mice.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on the isolated DRG neurons.
-
The recording solutions are similar to those used for recombinant cells but may be adjusted to account for the specific properties of native neurons.
-
LVA T-type calcium currents are isolated by specific voltage protocols, taking advantage of their characteristic low-voltage activation and inactivation kinetics.
-
-
Compound Application and Data Analysis: The methodology for compound application and data analysis is similar to that described for recombinant cell lines.
Signaling Pathways and Mechanism of Action
The CaV3.2 T-type calcium channel is a crucial component in the transmission of pain signals, particularly in peripheral sensory neurons.[1] Its activation contributes to neuronal hyperexcitability and the generation of action potentials.[3]
This compound is proposed to exert its analgesic effects by selectively blocking CaV3.2 channels in these peripheral neurons.[2] This blockade reduces the influx of calcium ions upon membrane depolarization, thereby dampening neuronal excitability and inhibiting the firing of nociceptive neurons.[2]
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Oral Bioavailability of Abt-639 in Rodent Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and oral bioavailability of Abt-639, a selective T-type calcium channel blocker, in rodent models. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in understanding the absorption, distribution, and overall systemic exposure of this compound.
Core Pharmacokinetic Parameters
This compound has demonstrated favorable pharmacokinetic characteristics in rodent models, indicating good drug-like properties. Notably, it exhibits high oral bioavailability, suggesting efficient absorption from the gastrointestinal tract into the systemic circulation. Furthermore, its low protein binding implies a greater fraction of the drug is free to interact with its target, and the low brain-to-plasma ratio indicates limited penetration of the blood-brain barrier.[1]
| Parameter | Value | Species | Reference |
| Oral Bioavailability (%F) | 73% | Rodents | [1] |
| Protein Binding | 88.9% (low) | Rodents | [1] |
| Brain:Plasma Ratio | 0.05:1 | Rodents | [1] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of this compound in rodents are not publicly disclosed. However, based on standard methodologies for such studies, a generalized protocol is provided below. This protocol outlines the typical procedures for conducting an oral bioavailability study in rats.
Objective:
To determine the pharmacokinetic profile and oral bioavailability of a test compound (e.g., this compound) in rats.
Materials:
-
Test compound (this compound)
-
Vehicle for oral and intravenous administration
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Catheters (for intravenous administration and blood sampling)
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS system)
Procedure:
-
Animal Acclimatization and Preparation:
-
House rats in a controlled environment with a regular light-dark cycle and access to standard chow and water ad libitum for at least one week to acclimatize.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
On the day of the study, weigh each animal to determine the precise dose volume.
-
-
Drug Administration:
-
Oral (PO) Group: Administer this compound, formulated in a suitable vehicle, via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer this compound, formulated in a suitable vehicle, as a bolus injection or infusion via a cannulated vein (e.g., tail vein or jugular vein) at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from a cannulated vein (e.g., jugular vein) or via another appropriate method (e.g., tail vein sampling) at predefined time points.
-
Typical time points for oral administration include: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Typical time points for intravenous administration include: pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Place collected blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the resulting plasma supernatant to clean tubes and store frozen (e.g., at -80°C) until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
-
Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (%F) using the following formula:
-
%F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
-
Visualizations
Signaling Pathway of this compound
This compound is a selective blocker of T-type (Ca(v)3.2) calcium channels. These channels are voltage-gated ion channels that play a role in neuronal excitability. The following diagram illustrates the proposed mechanism of action.
Experimental Workflow for Oral Bioavailability Study
The following diagram outlines the typical workflow for a preclinical oral bioavailability study in a rodent model.
References
The Structure-Activity Relationship of Abt-639: A Peripherally Acting T-Type Calcium Channel Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Abt-639, a peripherally acting and selective blocker of T-type calcium channels, particularly the CaV3.2 subtype, emerged from a focused drug discovery program aimed at developing novel analgesics for neuropathic and nociceptive pain. Despite promising preclinical data, this compound did not meet its primary endpoints in Phase II clinical trials for diabetic neuropathic pain. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) that led to the discovery of this compound, details the experimental methodologies used in its characterization, and explores the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of T-type channel modulation and the challenges of translating preclinical efficacy to clinical success.
Introduction
Voltage-gated calcium channels are critical players in cellular signal transduction, and their dysfunction is implicated in a variety of pathological states. The T-type (transient) calcium channels, characterized by their low voltage of activation, are key regulators of neuronal excitability.[1] The CaV3.2 isoform, in particular, is highly expressed in peripheral sensory neurons and has been identified as a significant contributor to the signaling pathways of chronic pain.[2][3][4] This has made it an attractive target for the development of new pain therapies.
This compound was developed as a potent and selective inhibitor of the CaV3.2 channel, with a pharmacological profile designed to limit its action to the peripheral nervous system, thereby avoiding central nervous system side effects.[5] This guide delves into the medicinal chemistry efforts that optimized initial screening hits into the clinical candidate, this compound, providing a detailed analysis of its structure-activity relationship.
Structure-Activity Relationship (SAR) of Sulfonamide-Based T-Type Channel Inhibitors
The discovery of this compound began with the identification of sulfonamide-containing high-throughput screening (HTS) hits. The subsequent lead optimization focused on improving metabolic stability and oral bioavailability while maintaining potency at the CaV3.2 channel.
Data Presentation: SAR of this compound and Analogs
The following table summarizes the key compounds in the optimization process that led to the discovery of this compound. The data highlights the impact of specific structural modifications on in vitro potency and pharmacokinetic properties.
| Compound | R | CaV3.2 IC50 (µM) | Rat Oral Bioavailability (%) | Rat Half-life (t1/2, h) |
| 1 | 2-Fluorophenyl | 3 | 0.5 | - |
| 2 | Phenyl | 5 | 1.9 | - |
| 3 | (S)-Hexahydropyrrolo[1,2-a]pyrazin-2-yl | - | 29 | 0.31 |
| This compound | 2-Fluorophenyl with 4-Chloro and 2-Fluoro substitution on the central ring | 2.3 | 73 | 4.3 |
SAR Summary and Logical Relationships
The optimization of the initial sulfonamide hits to this compound followed a clear progression of structural modifications to enhance drug-like properties.
Caption: Logical progression from initial hits to this compound.
The key steps in the SAR exploration were:
-
Modification of the Amide and Sulfonamide Moieties: Moving from the initial hits (Compounds 1 and 2) to Lead Compound 3 involved modifications on both sides of the central aromatic ring. This led to a significant improvement in oral bioavailability from less than 2% to 29%. However, this came at the cost of a very short half-life, indicating continued metabolic instability.
-
Substitution of the Central Aromatic Ring: The critical step in developing this compound was the introduction of fluorine and chlorine atoms to the central aromatic ring. This strategic substitution successfully addressed the metabolic instability, leading to a much longer half-life (4.3 hours) and a remarkable increase in oral bioavailability to 73%. This modification also helped in maintaining good potency against the CaV3.2 channel.
Experimental Protocols
The characterization of this compound and its analogs involved a combination of high-throughput screening and detailed electrophysiological assays.
High-Throughput Screening: FLIPR-Based Calcium Flux Assay
A fluorescence-based calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) was employed for the initial high-throughput screening of the compound library to identify inhibitors of the CaV3.2 channel.
Principle: This assay measures changes in intracellular calcium concentration upon channel activation. Cells expressing the target channel are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane opens the voltage-gated CaV3.2 channels, leading to an influx of calcium and a subsequent increase in fluorescence, which is detected by the FLIPR instrument. Inhibitors of the channel will reduce or block this fluorescence increase.
Representative Protocol:
-
Cell Culture: HEK293 cells stably expressing the human CaV3.2 channel are cultured in appropriate media and seeded into 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid to prevent dye extrusion, and incubated for approximately 1 hour at 37°C.
-
Compound Addition: The test compounds, including this compound and its analogs, are added to the wells at various concentrations.
-
Channel Activation and Signal Detection: The cell plate is placed in the FLIPR instrument. A solution containing a high concentration of potassium chloride (KCl) is added to depolarize the cell membranes and activate the CaV3.2 channels. The resulting change in fluorescence is monitored in real-time.
-
Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve and the IC50 value for each compound.
References
- 1. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The role of peripheral T-type calcium channels in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-639: A Comprehensive Technical Review of Molecular Targets Beyond T-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-639 is a novel, peripherally acting compound initially developed as a selective blocker of T-type calcium channels, with a primary focus on the Ca(v)3.2 subtype, for the treatment of nociceptive and neuropathic pain.[1][2] While its efficacy in clinical trials for pain has been limited, subsequent research and clinical observations have revealed interactions with molecular targets beyond its primary intended mechanism of action. This technical guide provides an in-depth overview of the known molecular targets of this compound, with a particular focus on those outside the T-type calcium channel family. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Molecular Interactions of this compound
This compound's pharmacological profile is characterized by its high affinity for T-type calcium channels and a notable off-target interaction with the URAT1 transporter.
Primary Target: T-type Calcium Channels
This compound is a potent blocker of T-type calcium channels, demonstrating selectivity for the Ca(v)3.2 subtype.[1][2] It exhibits voltage-dependent inhibition of these channels.[1] The inhibitory activity of this compound on various calcium channel subtypes is summarized in the table below.
| Target | Assay System | Potency (IC50) | Reference |
| Human Ca(v)3.2 | Recombinant expression | 2 µM | [1] |
| Rat DRG Neurons (LVA currents) | Native tissue | 8 µM | [1] |
| Human Ca(v)1.2 | Recombinant expression | > 30 µM | [1] |
| Human Ca(v)2.2 | Recombinant expression | > 30 µM | [1] |
Table 1: Inhibitory Potency of this compound on Various Calcium Channels
Off-Target Profile: URAT1 Transporter
A notable and clinically relevant off-target effect of this compound is its interaction with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. This interaction was discovered through the observation of a statistically significant and clinically relevant decrease in blood uric acid levels in human subjects treated with this compound. This effect is attributed to the inhibition of URAT1, which is a key transporter responsible for the reabsorption of uric acid in the renal proximal tubules. The interaction leads to a uricosuric effect, stimulating the elimination of uric acid.
| Target | Effect | Potency (EC50) | Assay System | Reference |
| URAT1 Transporter | Stimulation of uric acid elimination | 8,070 ng/mL | Pharmacokinetic/pharmacodynamic modeling in human subjects |
Table 2: Off-Target Activity of this compound on the URAT1 Transporter
Signaling Pathways and Experimental Workflows
T-type Calcium Channel Blockade in Nociception
This compound's primary mechanism of action in preclinical pain models involves the blockade of T-type calcium channels in peripheral sensory neurons. This action reduces neuronal hyperexcitability and attenuates the transmission of pain signals.
URAT1-Mediated Uric Acid Elimination
This compound's interaction with the URAT1 transporter in the renal proximal tubule leads to increased uric acid excretion.
Experimental Workflow for Calcium Channel Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on T-type calcium channels using whole-cell patch-clamp electrophysiology.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition
This protocol is a generalized procedure for determining the IC50 of this compound on recombinant human Ca(v)3.2 channels expressed in a cell line such as HEK293.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Transiently transfect cells with a plasmid encoding the human Ca(v)3.2 α1 subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene such as GFP can be used to identify transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Prepare an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.
-
Prepare an internal (pipette) solution containing (in mM): 120 CsCl, 10 EGTA, 2 MgCl2, 10 HEPES, 5 ATP-Mg, and 0.1 GTP-Li, with the pH adjusted to 7.2 with CsOH.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -100 mV to ensure the availability of T-type calcium channels.
-
Elicit calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.
-
Record baseline currents until a stable response is achieved.
3. Compound Application and Data Analysis:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.
-
Apply the different concentrations of this compound to the cell via a perfusion system.
-
Record the calcium currents at each concentration after the effect has reached a steady state.
-
Measure the peak inward current at each concentration and normalize it to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
URAT1-Mediated Uric Acid Uptake Assay
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on URAT1-mediated uric acid transport in a cell-based assay.
1. Cell Line and Culture:
-
Utilize a stable cell line overexpressing human URAT1 (hURAT1), for example, Madin-Darby Canine Kidney (MDCK) cells stably transfected with hURAT1.
-
Culture the cells in an appropriate medium (e.g., MEM) supplemented with serum and antibiotics at 37°C and 5% CO2.
2. Uric Acid Uptake Assay:
-
Seed the hURAT1-expressing cells in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare assay solutions containing [14C]-labeled uric acid and various concentrations of this compound in the transport buffer.
-
Pre-incubate the cells with the this compound solutions or vehicle control for a defined period (e.g., 10-30 minutes).
-
Initiate the uptake by adding the [14C]-uric acid-containing assay solution to the cells.
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
3. Data Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of [14C]-uric acid taken up by the cells.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the percentage of inhibition of uric acid uptake at each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While this compound was initially developed as a selective T-type calcium channel blocker, its molecular interactions extend to the URAT1 transporter, resulting in a clinically observed uricosuric effect. The quantitative data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers investigating the pharmacology of this compound and similar compounds. A thorough understanding of both on-target and off-target activities is crucial for the continued exploration of the therapeutic potential and safety profile of this and other drug candidates. Further studies employing broad off-target screening panels would be beneficial to fully elucidate the complete molecular interaction profile of this compound.
References
The Cellular Effects of Abt-639 on Neuronal Hyperexcitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal hyperexcitability is a hallmark of various neurological disorders, including neuropathic pain and epilepsy. This state of heightened neuronal activity is often driven by dysregulation of ion channels that govern membrane potential and action potential firing. Among these, T-type calcium channels, particularly the Ca(v)3.2 subtype, have emerged as critical players in pathological neuronal firing.[1] These low-voltage activated channels contribute to action potential bursting and modulate membrane potentials, especially during periods of hyperexcitability.[1][2] Abt-639 is a novel, peripherally acting, and selective blocker of T-type calcium channels, developed to specifically target these pathological states. This technical guide provides an in-depth overview of the cellular effects of this compound on neuronal hyperexcitability, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its effects by directly interacting with and blocking T-type calcium channels. Specifically, it shows a high selectivity for the Ca(v)3.2 subtype, which is prominently expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG). The blockade of these channels by this compound is voltage-dependent, suggesting a preferential interaction with certain conformational states of the channel.[1][2] By inhibiting the influx of calcium through these channels, this compound effectively dampens the low-voltage-activated calcium currents that are crucial for the generation of burst firing and the maintenance of depolarized membrane potentials in hyperexcitable neurons. This reduction in calcium influx leads to a stabilization of the neuronal membrane potential, making it more difficult for the neuron to reach the threshold for action potential generation and thereby reducing overall neuronal excitability.
Quantitative Data
The following tables summarize the key quantitative data regarding the selectivity and potency of this compound from in vitro electrophysiological studies.
Table 1: In Vitro Potency of this compound on T-type and Other Calcium Channels
| Channel Type | Preparation | Method | Key Parameter | Value | Reference |
| Human Ca(v)3.2 | Recombinant expression | Whole-cell patch clamp | IC50 | 2 µM | [1][2] |
| Rat DRG neurons | Primary culture | Whole-cell patch clamp | IC50 (LVA currents) | 8 µM | [1][2] |
| Human Ca(v)1.2 | Recombinant expression | Whole-cell patch clamp | IC50 | > 30 µM | [1][2] |
| Human Ca(v)2.2 | Recombinant expression | Whole-cell patch clamp | IC50 | > 30 µM | [1][2] |
| Mouse Ca(v)3.2 | tsA-201 cells & DRG neurons | Whole-cell patch clamp | % Blockade (at 30 µM) | < 15% | [3] |
Table 2: Preclinical Efficacy of this compound in Animal Models of Pain
| Pain Model | Species | Administration | Key Parameter | Value | Reference |
| Knee joint pain | Rat | Oral (p.o.) | ED50 | 2 mg/kg | [1][2] |
| Spinal nerve ligation | Rat | Oral (p.o.) | Dose Range | 10-100 mg/kg | [1][2] |
| Chronic constriction injury (CCI) | Rat | Oral (p.o.) | Dose Range | 10-100 mg/kg | [1][2] |
| Vincristine-induced neuropathy | Rat | Oral (p.o.) | Dose Range | 10-100 mg/kg | [1][2] |
Signaling and Logical Pathways
The following diagrams illustrate the mechanism of action and the experimental logic for studying this compound.
Caption: this compound signaling pathway in a neuron.
Caption: Logical flow of this compound's action.
Experimental Protocols
The primary method for characterizing the cellular effects of this compound is whole-cell patch-clamp electrophysiology on isolated dorsal root ganglion (DRG) neurons. This technique allows for the direct measurement of ion channel currents and neuronal firing properties.
Preparation of Acutely Dissociated DRG Neurons
-
Harvesting: Anesthetize the animal model (e.g., rat) and dissect the lumbar (L4-L6) DRG.
-
Enzymatic Digestion: Incubate the ganglia in a solution containing collagenase and trypsin to dissociate the neurons.
-
Mechanical Dissociation: Gently triturate the ganglia to create a single-cell suspension.
-
Plating: Plate the dissociated neurons onto laminin-coated coverslips for electrophysiological recording.
Whole-Cell Patch-Clamp Electrophysiology
This can be performed in two modes: voltage-clamp to measure ion channel currents and current-clamp to measure action potential firing.
Solutions:
-
External Solution (in mM): 140 Choline-Cl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with CsOH).
-
Internal Pipette Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
Experimental Workflow Diagram:
Caption: Workflow for patch-clamp experiments.
Voltage-Clamp Protocol for T-type Currents:
-
Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are available for opening.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit inward calcium currents.
-
Record the peak current at each voltage step to generate a current-voltage (I-V) relationship.
-
Perfuse the bath with varying concentrations of this compound and repeat the voltage steps to determine the concentration-dependent block of the T-type current and calculate the IC50.
Current-Clamp Protocol for Neuronal Firing:
-
Hold the neuron at its resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Measure the number of action potentials fired at each current step to determine the neuron's firing frequency.
-
Apply this compound and repeat the current injections to assess its effect on action potential frequency and other firing properties (e.g., burst firing, action potential threshold).
Conclusion
This compound is a selective, peripherally acting T-type calcium channel blocker that demonstrates a clear mechanism for reducing neuronal hyperexcitability. By inhibiting Ca(v)3.2 channels, it effectively dampens the low-voltage-activated calcium currents that contribute to pathological firing patterns in sensory neurons. While preclinical studies in animal models of neuropathic pain have shown promise, the translation to clinical efficacy has been challenging. The in-depth understanding of its cellular and molecular effects, as detailed in this guide, is crucial for the continued exploration of T-type calcium channel modulators as a therapeutic strategy for disorders characterized by neuronal hyperexcitability. Further investigation into the specific neuronal populations and pathological conditions where Ca(v)3.2 plays a primary role will be essential for the successful development of compounds like this compound.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Abt-639 in the Chung Model of Spinal Nerve Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the peripherally acting T-type calcium channel blocker, Abt-639, in the Chung model of spinal nerve ligation (SNL) in rats, a widely used model of neuropathic pain. This document outlines the surgical procedure, drug administration, and behavioral testing required to assess the efficacy of this compound in alleviating mechanical allodynia.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system. The Chung model of SNL in rats is a robust and reproducible preclinical model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia (pain in response to a normally non-painful stimulus).[1] this compound is a selective blocker of T-type calcium channels, specifically the Ca(v)3.2 subtype, which are implicated in neuronal hyperexcitability and pain signaling.[2][3] Preclinical studies have demonstrated that oral administration of this compound can effectively increase the threshold for tactile allodynia in rodent models of neuropathic pain, including the SNL model.[2] These protocols are designed to guide researchers in the successful implementation of this experimental paradigm.
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained from this protocol. The values presented are illustrative and should be replaced with experimentally derived data.
Table 1: Effect of this compound on Mechanical Allodynia in the Chung Model of Spinal Nerve Ligation
| Treatment Group | Dose (mg/kg, p.o.) | Pre-Surgery Paw Withdrawal Threshold (g) | Post-Surgery (Day 14) Paw Withdrawal Threshold (g) | Post-Dosing (Day 14, 1-hour) Paw Withdrawal Threshold (g) |
| Sham + Vehicle | N/A | 14.5 ± 0.5 | 14.2 ± 0.6 | 14.3 ± 0.5 |
| SNL + Vehicle | N/A | 14.8 ± 0.4 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| SNL + this compound | 10 | 14.6 ± 0.5 | 2.3 ± 0.2 | 6.5 ± 0.7 |
| SNL + this compound | 30 | 14.7 ± 0.6 | 2.6 ± 0.3 | 9.8 ± 0.9 |
| SNL + this compound | 100 | 14.9 ± 0.4 | 2.4 ± 0.2 | 12.1 ± 1.1* |
*Values are presented as mean ± SEM. *p < 0.05 compared to SNL + Vehicle group.
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value |
| Bioavailability (%F) | 73% |
| Protein Binding | 88.9% |
| Brain:Plasma Ratio | 0.05:1 |
| Primary Mechanism of Action | Peripheral T-type (Ca(v)3.2) Ca²⁺ channel blocker |
Experimental Protocols
Chung Model of Spinal Nerve Ligation (SNL) Surgical Protocol
This protocol is adapted from established methods for inducing neuropathic pain in rats.
-
Animals: Male Sprague-Dawley rats (200-225 g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Preparation: Shave and sterilize the dorsal lumbar region. Place the animal in a prone position on a surgical board.
-
Incision: Make a midline incision at the L4-S2 level to expose the paraspinal muscles.
-
Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L6 transverse process. Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Ligation: Isolate the L5 and L6 spinal nerves. Tightly ligate both nerves with a 6-0 silk suture.
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Sham Control: For sham-operated animals, perform the same surgical procedure, including exposure of the spinal nerves, but do not perform the ligation.
-
Post-operative Care: Administer appropriate analgesics for post-operative pain management as per IACUC guidelines. Monitor the animals for any signs of distress or motor deficits. House animals individually with easy access to food and water. Wound clips should be removed 7-10 days after surgery.
This compound Administration Protocol
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosage: this compound has been shown to be effective in the 10-100 mg/kg range when administered orally (p.o.).
-
Administration Timeline:
-
Allow the animals to recover for a minimum of 7 days and up to 14 days post-surgery to allow for the full development of neuropathic pain behaviors.
-
On the day of behavioral testing, administer the prepared dose of this compound or vehicle via oral gavage.
-
Behavioral testing is typically conducted 1-2 hours post-administration, corresponding to the time of peak plasma concentration.
-
Behavioral Testing: Mechanical Allodynia (von Frey Test)
-
Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Acclimation: Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
Testing Procedure:
-
Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Begin with a filament in the middle of the force range and use the up-down method to determine the 50% paw withdrawal threshold.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Record the filament force that elicits a consistent withdrawal response.
-
-
Data Analysis: The paw withdrawal threshold is expressed in grams (g). A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle-treated group indicates an analgesic effect.
Visualizations
Caption: Signaling pathway of neuropathic pain and this compound's mechanism.
Caption: Experimental workflow for this compound testing in the Chung model.
References
- 1. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution and Preparation of ABT-639
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-639 is a potent and selective, peripherally acting T-type Ca(v)3.2 calcium channel blocker that has demonstrated efficacy in preclinical models of nociceptive and neuropathic pain. Proper dissolution and preparation of this compound are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments. This document provides detailed application notes and protocols for the dissolution and preparation of this compound for oral administration in rodent models, based on established preclinical studies.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Species | Citation |
| Mechanism of Action | Selective T-type Ca(v)3.2 calcium channel blocker | --- | |
| IC₅₀ (hCa(v)3.2) | 2 µM | Human (recombinant) | |
| IC₅₀ (rat DRG neurons) | 8 µM | Rat | |
| Oral Bioavailability (%F) | 73% | Rodents | |
| Protein Binding | 88.9% | Rodents | |
| Brain:Plasma Ratio | 0.05:1 | Rodents | |
| Effective Oral Dose (Pain Models) | 10-100 mg/kg | Rat |
Signaling Pathway of this compound in Nociception
This compound exerts its analgesic effects by blocking T-type calcium channels (specifically Ca(v)3.2) on peripheral nerves, such as dorsal root ganglion (DRG) neurons. These channels are involved in neuronal hyperexcitability and the transmission of pain signals. By inhibiting the influx of calcium through these channels, this compound reduces neuronal firing and subsequent pain signaling.
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol details the preparation of a vehicle formulation suitable for the oral administration of this compound to rodents via gavage, based on published preclinical studies.
Materials:
-
This compound hydrochloride (or free base, adjust molecular weight accordingly)
-
Polyethylene glycol 400 (PEG400)
-
Cremophor® EL (Kolliphor® EL)
-
Oleic Acid
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Pipettes
Vehicle Composition:
| Component | Percentage |
| PEG400 | 10% |
| Cremophor® EL | 10% |
| Oleic Acid | 80% |
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed. Also, determine the total volume of the formulation to be prepared, ensuring a sufficient amount for all animals and accounting for any potential loss during preparation and administration. A typical oral gavage volume for rats is 5-10 mL/kg.
-
Prepare the vehicle: In a suitable container, combine the vehicle components in the specified ratio (10% PEG400, 10% Cremophor® EL, and 80% Oleic Acid). For example, to prepare 10 mL of the vehicle, mix 1 mL of PEG400, 1 mL of Cremophor® EL, and 8 mL of Oleic Acid.
-
Dissolve/Suspend this compound:
-
Weigh the calculated amount of this compound and place it in a sterile tube or vial.
-
Add a small amount of the pre-made vehicle to the this compound powder.
-
Vortex thoroughly to ensure the powder is wetted and to begin the dissolution/suspension process.
-
Gradually add the remaining volume of the vehicle while continuing to vortex.
-
For compounds that are difficult to dissolve, brief sonication in a water bath may be beneficial. Visually inspect the formulation to ensure homogeneity.
-
-
Storage: The prepared formulation should be stored in a tightly sealed container, protected from light, and at an appropriate temperature as determined by the stability of this compound. It is recommended to prepare the formulation fresh on the day of the experiment.
In Vivo Experimental Workflow for Oral Administration of this compound
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound to rodents.
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols. The safety and toxicity of the vehicle and the compound should be carefully considered.
Application Notes and Protocols: Utilizing Abt-639 for the Study of Peripheral Sensitization in Nociceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral sensitization is a key mechanism underlying the development and maintenance of chronic pain states. It involves an increase in the excitability of peripheral nociceptive neurons, leading to heightened pain sensitivity. A crucial player in this process is the voltage-gated calcium channel, particularly the T-type calcium channel subtype Ca(v)3.2. Abt-639 is a peripherally acting and selective blocker of T-type calcium channels, with a notable preference for the Ca(v)3.2 subtype.[1][2] Preclinical studies have demonstrated its efficacy in various models of nociceptive and neuropathic pain, making it a valuable tool for investigating the role of Ca(v)3.2 in peripheral sensitization.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visual representation of its role in signaling pathways.
Mechanism of Action
This compound exerts its analgesic effects by selectively blocking T-type calcium channels, with a higher affinity for the Ca(v)3.2 subtype, which is prominently expressed in small-diameter primary sensory neurons (nociceptors).[1] In states of peripheral sensitization, there is an upregulation and sensitization of Ca(v)3.2 channels in these neurons. This leads to a lower threshold for activation, contributing to neuronal hyperexcitability and spontaneous firing. By blocking these channels, this compound reduces the influx of calcium ions, thereby dampening neuronal excitability and attenuating pain signals at the peripheral source. This peripheral restriction minimizes central nervous system side effects, a desirable characteristic for analgesic compounds.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models of pain.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Preparation | IC50 | Reference |
| Human Ca(v)3.2 Channels | Recombinant | 2 µM | [1] |
| T-type Calcium Currents | Rat Dorsal Root Ganglion (DRG) Neurons | 8 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Neuropathic and Nociceptive Pain
| Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Oral (p.o.) | 3-100 mg/kg | Dose-dependent attenuation of mechanical hypersensitivity. | [2] |
| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 3-100 mg/kg | Attenuation of mechanical and cold allodynia. | [2] |
| Vincristine-Induced Neuropathy | Rat | Oral (p.o.) | 3-100 mg/kg | Dose-dependent attenuation of mechanical hypersensitivity. | [2] |
| Monoiodoacetic Acid (MIA)-Induced Knee Joint Pain | Rat | Oral (p.o.) | 3, 10, and 30 mg/kg | Dose-dependent reversal of pain and restoration of force deficit. ED50 = 2 mg/kg. | [1][2] |
Experimental Protocols
Animal Models of Neuropathic and Nociceptive Pain
This model is used to induce mechanical allodynia, a hallmark of neuropathic pain.
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover and monitor for signs of distress.
-
Assess mechanical allodynia using von Frey filaments at baseline and various time points post-surgery.
-
Administer this compound or vehicle orally at the desired doses and assess its effect on paw withdrawal thresholds.
This model also induces symptoms of neuropathic pain, including allodynia and hyperalgesia.
Procedure:
-
Anesthetize the rat as per institutional guidelines.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers.
-
Allow for recovery and monitor the animal's well-being.
-
Evaluate mechanical and cold allodynia at baseline and post-surgery.
-
Administer this compound or vehicle and measure the change in withdrawal thresholds or latencies.
This model mimics chemotherapy-induced peripheral neuropathy.
Procedure:
-
Administer vincristine sulfate intraperitoneally (i.p.) to the rats. A common dosing regimen is daily or on alternating days for a specified period to induce neuropathy.
-
Monitor the animals for the development of mechanical hypersensitivity using von Frey filaments.
-
Once neuropathic pain is established, administer this compound or vehicle orally.
-
Assess the paw withdrawal thresholds at different time points after drug administration to determine its analgesic effect.
This model is used to study osteoarthritis-related joint pain.
Procedure:
-
Anesthetize the rat.
-
Inject a solution of monoiodoacetic acid (MIA) intra-articularly into the knee joint to induce cartilage degradation and inflammation.
-
Monitor the development of pain by measuring changes in weight-bearing on the affected limb or by assessing paw withdrawal thresholds to mechanical stimuli.
-
Once pain behaviors are stable, administer this compound or vehicle orally.
-
Evaluate the reversal of pain and any restoration of limb function.
Electrophysiological Recording of T-type Calcium Currents in DRG Neurons
This protocol allows for the direct assessment of this compound's effect on T-type calcium channels in sensory neurons.
Procedure:
-
DRG Neuron Culture:
-
Isolate dorsal root ganglia (DRGs) from rats.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Plate the neurons on coated coverslips and culture them for 24-48 hours.
-
-
Whole-Cell Patch-Clamp Recording:
-
Mount the coverslip with adherent DRG neurons onto the stage of an inverted microscope.
-
Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal (giga-seal) with the membrane of a single neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential that allows for the measurement of T-type currents (e.g., -90 mV).
-
Apply depolarizing voltage steps to elicit calcium currents.
-
Bath apply this compound at various concentrations to the neuron and record the resulting inhibition of the T-type calcium currents.
-
Analyze the data to determine the IC50 of this compound.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound blocks upregulated Ca(v)3.2 channels in nociceptors.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound serves as a specific and valuable pharmacological tool for elucidating the role of peripheral T-type calcium channels, particularly Ca(v)3.2, in the mechanisms of peripheral sensitization and various pain states. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of targeting this pathway. While clinical trials in diabetic neuropathy did not show efficacy, the preclinical data strongly support its utility in investigating the fundamental mechanisms of pain.
References
Application Notes and Protocols for ABT-639 in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABT-639, a peripherally acting and selective T-type Ca(v)3.2 calcium channel blocker, in various electrophysiological recording techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal excitability and pain signaling pathways.
Introduction to this compound
This compound is a novel compound that selectively inhibits the Ca(v)3.2 isoform of T-type calcium channels.[1][2] These channels are low-voltage activated and play a crucial role in modulating neuronal excitability, particularly in peripheral sensory neurons involved in pain perception.[3][4] Preclinical studies in animal models have demonstrated the analgesic efficacy of this compound in various neuropathic and nociceptive pain models.[2][5][6] However, clinical trials in patients with diabetic peripheral neuropathic pain did not show a significant reduction in pain compared to placebo.[7]
Mechanism of Action
This compound exerts its effects by binding to and blocking the pore of the Ca(v)3.2 channel, thereby preventing the influx of calcium ions into the neuron upon membrane depolarization.[3] This action reduces neuronal hyperexcitability and the firing of nociceptive neurons.[3] The selectivity for peripheral channels is attributed to its low brain-to-plasma concentration ratio.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and in vitro studies.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Cav3.2) | 2 µM | Recombinant human T-type Ca(v)3.2 channels | [2] |
| IC50 (LVA currents) | 8 µM | Rat Dorsal Root Ganglion (DRG) neurons | [2] |
| IC50 (Cav1.2, Cav2.2) | > 30 µM | Recombinant human Ca(v)1.2 and Ca(v)2.2 channels | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound in Rats
| Pain Model | Parameter | Value | Route of Administration | Reference |
| Knee Joint Pain | ED50 | 2 mg/kg | Oral (p.o.) | [2] |
| Spinal Nerve Ligation | Dose Range for Efficacy | 10-100 mg/kg | Oral (p.o.) | [2][5] |
| Chronic Constriction Injury (CCI) | Dose Range for Efficacy | 10-100 mg/kg | Oral (p.o.) | [2] |
| Vincristine-induced Neuropathy | Dose Range for Efficacy | 10-100 mg/kg | Oral (p.o.) | [2][5] |
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Species | Reference |
| Oral Bioavailability (%F) | 73% | Rodents | [2][9] |
| Protein Binding | 88.9% | Rodents | [2][8] |
| Brain:Plasma Ratio | 0.05:1 | Rodents | [2][9] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of T-type Calcium Currents in Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the effect of this compound on low-voltage activated (LVA) T-type calcium currents in isolated DRG neurons.
Materials:
-
Cell Culture: Primary culture of sensory neurons from dorsal root ganglia (DRGs).[7]
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 4-aminopyridine, 10 HEPES. pH adjusted to 7.4 with TEA-OH.[1]
-
Internal (Pipette) Solution (in mM): 135 TMA-OH, 10 EGTA, 40 HEPES, 2 MgCl₂. pH adjusted to 7.2 with hydrofluoric acid.[1]
-
Pharmacological Agents: this compound, ω-conotoxin GVIA (to block N-type channels), nisoldipine (to block L-type channels), ω-conotoxin MVIIC (to block P/Q-type channels).[1]
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
Procedure:
-
DRG Neuron Isolation and Culture:
-
Preparation for Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
To isolate T-type currents, pre-incubate the neurons with a cocktail of high-voltage activated (HVA) calcium channel blockers (ω-conotoxin GVIA, nisoldipine, ω-conotoxin MVIIC).[1]
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the micropipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -90 mV to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit calcium currents.
-
-
Application of this compound:
-
Establish a stable baseline recording of T-type calcium currents.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the external solution.
-
Apply different concentrations of this compound to the perfusion system to generate a dose-response curve.
-
Record the currents at each concentration after a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward calcium current at each voltage step.
-
Plot the current-voltage (I-V) relationship.
-
Calculate the percentage of inhibition of the peak current by each concentration of this compound.
-
Fit the dose-response data to a Hill equation to determine the IC50 value.
-
Microneurography for Recording C-Nociceptor Spontaneous Activity
This protocol describes the use of microneurography to assess the effect of orally administered this compound on spontaneous activity in single C-nociceptors in human subjects with neuropathic pain.[1][10]
Materials:
-
Microneurography Setup: Tungsten microelectrode, reference electrode, high-impedance amplifier, data acquisition system.
-
Stimulating Electrodes: A pair of surface electrodes for electrical stimulation of the nerve receptive field.
-
Pharmacological Agent: this compound (oral administration).
Procedure:
-
Subject Preparation:
-
The subject should be in a relaxed, supine position.
-
Identify a peripheral nerve for recording (e.g., superficial peroneal nerve at the dorsum of the foot).[11]
-
-
Electrode Insertion and C-Fiber Identification:
-
Insert the tungsten microelectrode into the nerve fascicle.[11]
-
Insert a reference electrode subcutaneously nearby.
-
Deliver weak electrical stimuli through the surface electrodes placed in the nerve's innervation territory to search for C-fiber responses.
-
Identify single C-nociceptor fibers based on their slow conduction velocity (<2 m/s), high electrical threshold, and response to noxious stimuli.[2]
-
-
Recording of Spontaneous Activity:
-
Once a spontaneously active C-nociceptor is identified, record its baseline firing rate for a defined period.
-
-
Administration of this compound:
-
Administer a single oral dose of this compound (e.g., 100 mg) or placebo in a double-blind, crossover design.[10]
-
-
Post-Dose Recording:
-
Continuously record the spontaneous activity of the identified C-nociceptor for several hours post-administration.
-
-
Data Analysis:
-
Analyze the firing frequency (in Hz) of the C-nociceptor before and after the administration of this compound or placebo.
-
Compare the changes in spontaneous activity between the this compound and placebo treatment groups.
-
Visualizations
Caption: Mechanism of action of this compound on a peripheral sensory neuron.
Caption: Experimental workflow for whole-cell patch-clamp studies with this compound.
Caption: Simplified signaling pathway involving T-type calcium channels.
References
- 1. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 2. microneurography.org [microneurography.org]
- 3. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Home [microneurography.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
- 8. Activity-dependent slowing of conduction differentiates functional subtypes of C fibres innervating human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of T-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-type calcium channels, a class of low voltage-activated (LVA) ion channels, are pivotal in shaping neuronal excitability and are implicated in a variety of physiological and pathophysiological processes.[1] These channels, particularly the CaV3.2 isoform, have emerged as promising therapeutic targets for managing conditions such as neuropathic pain and epilepsy. Abt-639 is a notable selective blocker of the CaV3.2 T-type calcium channel. This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize T-type calcium channel blockers like this compound. The methodologies outlined herein are tailored for researchers in academic and industrial settings engaged in drug discovery and development.
The primary screening of large compound libraries is often accomplished using high-throughput fluorescence-based assays that measure intracellular calcium influx. Positive hits from these initial screens are then typically validated and further characterized using automated patch-clamp electrophysiology, which offers a more direct and detailed assessment of ion channel function.[2]
Signaling Pathway of T-Type Calcium Channels in Neurons
T-type calcium channels play a crucial role in neuronal signaling by opening in response to small membrane depolarizations, leading to an influx of calcium ions. This initial calcium entry can trigger a cascade of downstream events, including the activation of calcium-dependent enzymes and alterations in gene expression, ultimately modulating neuronal excitability and function.[3][4]
High-Throughput Screening Workflow
The process of identifying novel T-type calcium channel blockers typically involves a multi-stage screening funnel. This workflow is designed to efficiently screen large compound libraries and progressively narrow down to the most promising candidates for further development.
Data Presentation: Comparative Potency of T-Type Calcium Channel Blockers
The following table summarizes the inhibitory potency (IC₅₀ values) of various T-type calcium channel blockers, including this compound, determined using different cell-based assay methodologies. This comparative data is crucial for understanding the pharmacological profile of these compounds.
| Compound | Target Channel | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Human CaV3.2 | Electrophysiology | Rat DRG Neurons | 8 | [2] |
| Mibefradil | Human CaV3.1 (α1G) | Electrophysiology (in 2mM Ca²⁺) | HEK-293 | 0.27 | [5] |
| Mibefradil | Human CaV3.2 (α1H) | Electrophysiology (in 2mM Ca²⁺) | HEK-293 | 0.14 | [5] |
| Mibefradil | Human CaV3.1/3.2 | Electrophysiology | Human Atrial/Rabbit SA node cells | 0.1 | [6] |
| MONIRO-1 | Human CaV3.1 | Electrophysiology | HEK-293 | 3.3 | |
| MONIRO-1 | Human CaV3.2 | Electrophysiology | HEK-293 | 1.7 | |
| MONIRO-1 | Human CaV3.3 | Electrophysiology | HEK-293 | 7.2 | |
| PnCS1 | Human CaV3.1 | Two-electrode voltage clamp | Xenopus oocytes | 13.1 |
Experimental Protocols
Protocol 1: Fluorescence-Based Calcium Influx Assay using Fluo-4 AM
This protocol describes a high-throughput screening assay to identify inhibitors of T-type calcium channels using the calcium-sensitive fluorescent dye Fluo-4 AM.[7][8][9]
Materials:
-
HEK-293 cells stably expressing the T-type calcium channel of interest (e.g., CaV3.2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Gramicidin
-
High potassium chloride (KCl) solution
-
Test compounds (e.g., this compound)
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)
Procedure:
-
Cell Plating:
-
Seed HEK-293 cells expressing the target T-type calcium channel into 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the assay, prepare the Fluo-4 AM loading solution by mixing the Fluo-4 AM stock and Pluronic F-127 stock with HBSS to achieve a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium from the plates and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Incubation and Membrane Potential Manipulation:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Prepare a solution containing gramicidin (e.g., 1 µM) and the test compounds at various concentrations in HBSS.
-
Add the gramicidin and compound solution to the wells and incubate for a sufficient time to allow for membrane potential equilibration and compound binding.
-
-
Signal Detection:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading.
-
Use the instrument's integrated pipettor to add a high KCl solution to each well to depolarize the cell membrane and activate the T-type calcium channels.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the calcium influx for each compound concentration relative to the control (vehicle-treated) wells.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Automated Patch-Clamp Electrophysiology
This protocol provides a general workflow for the secondary screening and characterization of T-type calcium channel blockers using an automated patch-clamp system.[10][11][12]
Materials:
-
HEK-293 cells expressing the T-type calcium channel of interest
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Planar patch-clamp chips
-
Extracellular solution (e.g., containing in mM: 140 CsCl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with CsOH)
-
Intracellular solution (e.g., containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH)
-
Test compounds (e.g., this compound)
Procedure:
-
Cell Preparation:
-
Harvest the cells expressing the T-type calcium channel using a gentle, non-enzymatic dissociation method to ensure cell viability and a high-quality seal formation.
-
Resuspend the cells in the extracellular solution at the optimal density for the automated patch-clamp system.
-
-
System Setup and Priming:
-
Prime the fluidics of the automated patch-clamp system with the intracellular and extracellular solutions.
-
Load the planar patch-clamp chips into the instrument.
-
-
Cell Loading and Sealing:
-
Load the cell suspension into the instrument.
-
The system will automatically dispense cells onto the patch-clamp chips and apply suction to form a high-resistance (giga-ohm) seal between the cell membrane and the chip.
-
-
Whole-Cell Configuration and Recording:
-
Once a stable giga-seal is formed, the system will apply a suction pulse to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit T-type calcium currents. A typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the channels are in a closed, available state, followed by a depolarizing step (e.g., to -30 mV) to activate the channels.
-
-
Compound Application and Data Acquisition:
-
After establishing a stable baseline current, apply the test compounds at increasing concentrations using the instrument's integrated fluidics.
-
Record the T-type calcium currents in the presence of each compound concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percentage inhibition of the current relative to the baseline.
-
Plot the percentage inhibition against the compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the identification and characterization of novel T-type calcium channel blockers. The combination of high-throughput fluorescence-based primary screening and automated patch-clamp secondary screening allows for an efficient and comprehensive evaluation of compound libraries. By following these detailed protocols, researchers can confidently advance their drug discovery programs targeting T-type calcium channels for the potential treatment of a range of neurological and cardiovascular disorders.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. hellobio.com [hellobio.com]
- 10. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Protocol [labome.com]
- 12. docs.axolbio.com [docs.axolbio.com]
Visualizing the Peripheral Distribution of Abt-639: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for visualizing the distribution of Abt-639, a peripherally acting T-type calcium channel blocker, in peripheral tissues. Understanding the tissue distribution of a drug candidate is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, as well as for assessing potential off-target effects. The following sections detail several powerful imaging techniques that can be employed to achieve this, including Autoradiography, Mass Spectrometry Imaging (MSI), and Positron Emission Tomography (PET).
Introduction to this compound
This compound is a novel, peripherally selective inhibitor of T-type Cav3.2 calcium channels.[1] These channels are implicated in nociceptive signaling, and their blockade has been explored as a therapeutic strategy for various pain states.[2][3] Preclinical studies have demonstrated that this compound has high oral bioavailability and a low brain-to-plasma ratio, indicating its preferential distribution to peripheral tissues.[2] Visualizing its concentration in specific peripheral tissues can provide valuable insights into its mechanism of action and inform clinical development.
Key Imaging Techniques for Peripheral Tissue Distribution
Several advanced imaging techniques can be utilized to map the distribution of this compound. The choice of method depends on the specific research question, desired resolution, and whether a label-free approach is preferred.
-
Quantitative Whole-Body Autoradiography (QWBA): A high-resolution imaging technique that provides spatial distribution and quantitative concentration data of radiolabeled compounds throughout the entire body of an animal model.[4][5][6]
-
Microautoradiography (MARG): Offers cellular and subcellular localization of a radiolabeled drug, providing a high level of detail within a specific tissue.[4][7]
-
Mass Spectrometry Imaging (MSI): A label-free technique that can simultaneously map the distribution of the parent drug and its metabolites with high chemical specificity.[8][9][10][11][12]
-
Positron Emission Tomography (PET): A non-invasive in vivo imaging technique that allows for the real-time, three-dimensional visualization and quantification of a radiolabeled drug's distribution in living subjects.[13][14][15]
Application Note 1: Quantitative Whole-Body Autoradiography (QWBA)
QWBA is a cornerstone technique for assessing the overall distribution of a drug throughout the body. By using a radiolabeled version of this compound (e.g., with 14C or 3H), researchers can obtain detailed images showing the drug's localization in various organs and tissues.
Experimental Protocol: QWBA for [14C]this compound
-
Radiolabeling: Synthesize [14C]this compound with high radiochemical purity.
-
Animal Dosing: Administer a single dose of [14C]this compound to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).
-
Time-Course Study: Euthanize animals at various time points post-administration (e.g., 1, 4, 8, 24, and 48 hours) to assess the kinetics of distribution and elimination.
-
Cryosectioning: Immediately freeze the whole animal carcass in a mixture of hexane and solid CO2. Embed the frozen carcass in a carboxymethylcellulose (CMC) matrix and prepare thin (e.g., 20-40 µm) sagittal sections using a large-format cryomicrotome.
-
Image Acquisition: Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level. Scan the plate using a phosphor imager to generate a digital autoradiogram.
-
Quantification: Include calibrated radioactive standards in the CMC block alongside the animal. Use the image density of these standards to create a calibration curve and quantify the concentration of radioactivity (in ng-equivalents/g of tissue) in different organs and tissues.
Data Presentation: Expected QWBA Data for [14C]this compound
The following table summarizes hypothetical quantitative data derived from a QWBA study.
| Tissue | Concentration (ng-equivalents/g) at 1 hr | Concentration (ng-equivalents/g) at 8 hr | Concentration (ng-equivalents/g) at 24 hr |
| Blood | 150 | 50 | 5 |
| Liver | 2500 | 800 | 100 |
| Kidney | 1800 | 600 | 80 |
| Spleen | 500 | 150 | 20 |
| Muscle | 200 | 75 | 10 |
| Adipose | 800 | 1200 | 900 |
| Brain | 10 | <5 | <5 |
Note: These are example data and do not represent actual experimental results for this compound.
Caption: Workflow for Quantitative Whole-Body Autoradiography (QWBA).
Application Note 2: Mass Spectrometry Imaging (MSI)
MSI provides a significant advantage over autoradiography by offering label-free detection and the ability to differentiate between the parent drug and its metabolites.[8][10][16] This is particularly useful for understanding the metabolic fate of this compound in different tissues.
Experimental Protocol: MALDI-MSI for this compound
-
Animal Dosing: Administer a therapeutic dose of non-labeled this compound to the animal model.
-
Tissue Collection and Sectioning: At selected time points, euthanize the animals and harvest the tissues of interest (e.g., liver, kidney, dorsal root ganglia). Snap-freeze the tissues and prepare thin sections (e.g., 10-20 µm) using a cryostat. Mount the sections onto conductive glass slides.
-
Matrix Application: Apply a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) uniformly over the tissue section using an automated sprayer or spotter. The matrix is crucial for the desorption and ionization of the drug.
-
MSI Data Acquisition: Analyze the slide using a MALDI-MSI instrument. The instrument's laser rasters across the entire tissue section, acquiring a mass spectrum at each pixel.
-
Data Analysis: Generate ion density maps for the m/z corresponding to this compound and its potential metabolites. Co-register the MSI data with a histological image of the same tissue section (e.g., H&E stain) to correlate drug distribution with specific tissue microstructures.
Data Presentation: Expected MSI Data for this compound in Kidney
| Analyte | Region of Kidney | Relative Intensity (Arbitrary Units) |
| This compound (Parent) | Cortex | 8500 |
| Medulla | 4500 | |
| Metabolite 1 | Cortex | 3200 |
| Medulla | 1800 | |
| Metabolite 2 | Cortex | 1500 |
| Medulla | 900 |
Note: These are example data and do not represent actual experimental results for this compound.
Caption: Workflow for MALDI Mass Spectrometry Imaging (MSI).
Application Note 3: Positron Emission Tomography (PET)
PET is a powerful non-invasive technique that allows for the longitudinal study of drug distribution in the same animal over time.[13][14] This reduces inter-animal variability and provides dynamic pharmacokinetic data.
Experimental Protocol: PET Imaging with [18F]this compound
-
Radiolabeling: Synthesize a positron-emitting isotopologue of this compound, such as [18F]this compound. This requires specialized radiochemistry facilities.
-
Animal Preparation and Dosing: Anesthetize the animal (e.g., rat or non-human primate) and place it in the PET scanner. Administer a bolus injection of [18F]this compound intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data for a period of 60-120 minutes immediately following injection. This will capture the initial distribution phase.
-
Static PET Scans: Acquire static PET scans at later time points (e.g., 4, 8, and 24 hours) to monitor the redistribution and clearance of the tracer. A CT or MRI scan is often performed in conjunction for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET data to generate 3D images of tracer distribution. Draw regions of interest (ROIs) over various organs to generate time-activity curves (TACs).
-
Quantification: Convert the radioactivity concentrations in the ROIs to standardized uptake values (SUV) or use pharmacokinetic modeling to derive quantitative parameters like tissue uptake and clearance rates.
Data Presentation: Expected PET Data for [18F]this compound
| Tissue | Peak SUVmax | Time to Peak (min) | SUV at 4 hours |
| Liver | 12.5 | 15 | 6.2 |
| Kidneys | 10.2 | 10 | 4.8 |
| Spleen | 5.8 | 20 | 2.1 |
| Muscle | 2.1 | 30 | 1.5 |
| Lungs | 4.5 | 5 | 1.8 |
| Brain | 0.3 | 60 | 0.2 |
Note: These are example data and do not represent actual experimental results for this compound.
Caption: Simplified signaling pathway for this compound's analgesic effect.
Conclusion
The imaging techniques outlined in these application notes provide a comprehensive toolkit for characterizing the peripheral tissue distribution of this compound. QWBA offers a complete body overview, MSI delivers label-free, high-specificity molecular mapping, and PET enables non-invasive, longitudinal in vivo studies. The selection of the most appropriate technique, or a combination thereof, will depend on the specific objectives of the research. The detailed protocols and expected data formats provided herein serve as a guide for researchers and drug development professionals to design and execute robust biodistribution studies for this compound and other small molecule drug candidates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qps.com [qps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Whole-body and microscopic autoradiography to determine tissue distribution of biopharmaceuticals -- target discoveries with receptor micro-autoradiography engendered new concepts and therapies for vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry imaging for drug distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry Imaging: Applications in Drug Distribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positron emission tomography molecular imaging for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 15. Methods to assess tissue-specific distribution and metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spatial analysis of drug absorption, distribution, metabolism, and toxicology using mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating T-Type Calcium Channel Blockers in Neuropathic Pain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on T-type calcium channel blockers for diabetic neuropathic pain, with a specific focus on the clinical trial failures of Abt-639.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound in treating diabetic neuropathic pain?
This compound was developed as a peripherally acting, selective blocker of T-type calcium channels, specifically the Ca(v)3.2 subtype.[1][2][3] The rationale was based on preclinical evidence suggesting that activation of these channels in dorsal root ganglion (DRG) neurons contributes to neuronal hyperexcitability and nociceptive signaling in chronic pain states.[2] By blocking these channels, this compound was expected to reduce the transmission of pain signals from the periphery.
Q2: Why did this compound show promise in preclinical studies?
Preclinical studies in various rat models of neuropathic and nociceptive pain demonstrated that oral administration of this compound produced a dose-dependent reduction in pain behaviors.[1][2][4] For instance, it was effective in attenuating mechanical and cold allodynia in models such as spinal nerve ligation, chronic constriction injury, and vincristine-induced neuropathy.[1][2] These promising results in animal models provided a strong basis for advancing this compound into clinical trials for diabetic neuropathic pain.
Q3: What were the key reasons for the failure of this compound in clinical trials for diabetic neuropathic pain?
Despite its preclinical success, this compound failed to demonstrate efficacy in three separate clinical trials in patients with painful diabetic neuropathy.[1][5] Several factors may have contributed to this failure:
-
Inadequate Dosing: The 100 mg dose used in the clinical trials, although predicted to be effective based on preclinical data, may have been insufficient in humans to achieve the desired therapeutic effect.[1]
-
Single vs. Chronic Dosing: Some of the initial clinical investigations used a single-dose regimen, which may not be adequate to treat a chronic condition like neuropathic pain.[1] Even with repeated administration over six months, one study failed to show a pain-attenuating effect.[1]
-
Specificity of Neuropathic Pain Type: It is possible that this compound is not effective for the specific mechanisms underlying diabetic neuropathy, and it might show efficacy in other types of neuropathic pain.[1]
-
Translational Gap between Animal Models and Human Disease: The animal models used in preclinical studies may not accurately replicate the complex pathophysiology of diabetic neuropathic pain in humans.[6] This is a common challenge in the development of new pain therapies.[6][7][8][9]
-
Questionable Study Validity: In one of the studies, the positive control, lidocaine, also failed to show a significant effect, which raises concerns about the overall validity and sensitivity of that particular trial.[1][3]
Troubleshooting Guide for T-Type Calcium Channel Blocker Experiments
This guide addresses potential issues researchers might encounter when investigating compounds targeting T-type calcium channels for neuropathic pain.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Compound shows efficacy in animal models but fails in human trials. | Discrepancy between animal models and human pathophysiology of diabetic neuropathy. | - Utilize multiple, diverse animal models that may better reflect different aspects of the human condition.- Consider incorporating human-derived cellular models or tissue preparations in preclinical testing.- Conduct early-stage human experimental pain models to bridge the translational gap. |
| Lack of dose-response in clinical trials. | The selected dose range may be too narrow or too low. | - Conduct thorough dose-ranging studies in early phase clinical trials.- Utilize pharmacokinetic and pharmacodynamic (PK/PD) modeling to better predict effective doses based on preclinical data and human PK.- Consider adaptive trial designs that allow for dose adjustments based on interim data. |
| Inconsistent results across different types of neuropathic pain models. | The compound may have a mechanism of action that is specific to a particular pain etiology. | - Characterize the compound's activity across a broad panel of neuropathic pain models (e.g., chemotherapy-induced, nerve injury, diabetic).- Investigate the underlying molecular and cellular mechanisms in different neuronal populations to understand the basis for any observed specificity. |
| Positive control in a clinical trial fails to show efficacy. | Issues with trial design, patient population heterogeneity, or high placebo response. | - Carefully review and optimize the clinical trial protocol, including inclusion/exclusion criteria and endpoint selection.- Implement strategies to minimize the placebo response, such as patient training and centralized rating.- Ensure the chosen positive control and its dosing regimen are appropriate and have a well-established effect size in the target population. |
Experimental Protocols & Data
Preclinical Efficacy of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
-
Objective: To assess the dose-dependent effect of this compound on mechanical hypersensitivity.
-
Methodology:
-
Animal Model: The spinal nerve ligation model of neuropathic pain was induced in adult male Sprague-Dawley rats.
-
Drug Administration: this compound was administered orally at doses of 3, 10, 30, and 100 mg/kg.
-
Behavioral Testing: Mechanical hypersensitivity was assessed using von Frey filaments to determine the paw withdrawal threshold. Measurements were taken 60 minutes after drug administration.
-
-
Results: this compound produced a dose-dependent attenuation of mechanical hypersensitivity.[1]
Phase 2 Clinical Trial of this compound in Diabetic Peripheral Neuropathic Pain
-
Objective: To evaluate the analgesic efficacy and safety of this compound compared to placebo.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-controlled study.
-
Participants: 194 patients with painful diabetic neuropathy.
-
Treatment Arms:
-
This compound (100 mg twice daily)
-
Pregabalin (150 mg twice daily - active control)
-
Placebo
-
-
Duration: 6 weeks.
-
Primary Endpoint: Mean change from baseline in patient-recorded pain scores.
-
Results:
| Treatment Group | Mean Change in Pain Score from Baseline | P-value vs. Placebo |
| This compound (100 mg BID) | -2.28 | 0.582 |
| Placebo | -2.36 | N/A |
| Pregabalin (150 mg BID) | Transient improvement, not sustained | Not specified |
Visualizations
Signaling Pathway of T-Type Calcium Channels in Neuropathic Pain
Caption: Proposed mechanism of this compound in blocking neuropathic pain signaling.
Logical Workflow for Troubleshooting Clinical Trial Failure
Caption: A decision-making workflow for investigating the failure of a clinical trial.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker this compound in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Challenges in the Development of Novel Treatment Strategies for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropathic Pain: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cognivia.com [cognivia.com]
- 9. Managing neuropathic pain: Advances and challenges - Medical Independent [medicalindependent.ie]
- 10. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker this compound in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Abt-639 at therapeutic concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Abt-639 at therapeutic concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a peripherally acting and selective blocker of T-type calcium channels, with a particular affinity for the Cav3.2 subtype.[1][2][3][4][5] It functions by inhibiting the influx of calcium ions through these channels, which plays a crucial role in modulating neuronal excitability and nociceptive signaling.[1][4]
Q2: At what concentration does this compound exhibit off-target effects?
Preclinical studies have shown that this compound is significantly less active at other calcium channels, such as Cav1.2 and Cav2.2, with IC50 values greater than 30 μM.[1][2] In contrast, its IC50 for blocking recombinant human T-type (Cav3.2) Ca²⁺ channels is approximately 2 μM.[1][2][3] Therefore, off-target effects on these specific calcium channels are less likely at typical therapeutic concentrations used to target Cav3.2. However, it is crucial to perform concentration-response experiments in your specific model system to determine the optimal concentration with minimal off-target activity.
Q3: What are the known off-target effects of this compound observed in clinical trials?
Clinical trials with this compound have reported a number of treatment-emergent adverse events (TEAEs). While the overall safety profile was considered acceptable, some effects were observed at a higher rate in the this compound group compared to placebo in some instances.[6] These included abdominal distension, muscle spasms, viral gastroenteritis, insomnia, nasopharyngitis, rash, and sinusitis.[6] The most commonly reported adverse events in one study were somnolence and euphoric mood.[7][8] A statistically significant but not clinically meaningful decrease in blood uric acid levels was also noted.[6][9] It is important to note that these effects were observed in humans and may not directly translate to all experimental models.
Q4: My experimental results suggest modulation of a pathway not directly linked to T-type calcium channels. Could this be an off-target effect of this compound?
While this compound is highly selective for Cav3.2 channels, it is plausible that at certain concentrations or in specific cellular contexts, it could interact with other proteins. To investigate this, consider the following steps:
-
Confirm Concentration: Double-check the final concentration of this compound used in your experiment.
-
Include Proper Controls: Use a positive control for the unexpected pathway modulation and a vehicle control.
-
Use a Different T-type Channel Blocker: If available, test another selective T-type calcium channel blocker to see if it replicates the effect.
-
Literature Search: Conduct a thorough literature search for any newly identified off-targets of this compound or similar compounds.
Troubleshooting Guides
Issue 1: Unexpected changes in cell viability or morphology.
-
Possible Cause: Cellular stress due to high concentrations of this compound or off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for the desired effect and the lowest effective concentration.
-
Assess Cytotoxicity: Use a standard cytotoxicity assay (e.g., MTT, LDH) to evaluate the effect of this compound on cell viability at various concentrations.
-
Visual Inspection: Carefully examine cells under a microscope for any morphological changes at different concentrations and time points.
-
Control Experiments: Include a well-characterized compound known to induce similar changes as a positive control and a vehicle-only control.
-
Issue 2: Inconsistent results between experimental batches.
-
Possible Cause: Variability in compound stability, cell passage number, or experimental conditions.
-
Troubleshooting Steps:
-
Compound Handling: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Standardize Protocols: Ensure all experimental steps, including incubation times and reagent concentrations, are consistent across all experiments.
-
Instrument Calibration: Regularly calibrate all instruments used for measurements.
-
Data Presentation
Table 1: In Vitro Potency of this compound at On-Target and Off-Target Ion Channels
| Target | Species | Assay Type | IC50 | Reference |
| Cav3.2 (T-type) | Human | Recombinant channel block | 2 μM | [1][2][3] |
| Low Voltage-Activated (LVA) currents | Rat | DRG neurons | 8 μM | [1][2][3] |
| Cav1.2 (L-type) | Not Specified | Not Specified | > 30 μM | [1][2] |
| Cav2.2 (N-type) | Not Specified | Not Specified | > 30 μM | [1][2] |
Experimental Protocols
Protocol 1: Assessing the Selectivity of this compound using Patch-Clamp Electrophysiology
This protocol outlines the general steps for determining the IC50 of this compound on different voltage-gated calcium channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently transfect cells with plasmids encoding the alpha-1 subunit of the desired calcium channel (e.g., Cav3.2, Cav1.2, Cav2.2) and any necessary auxiliary subunits.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.
-
Use an appropriate internal (pipette) solution and external (bath) solution to isolate calcium currents.
-
Apply a voltage protocol to elicit channel activation.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the external solution to achieve the desired final concentrations.
-
Apply different concentrations of this compound to the cells via a perfusion system.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Normalize the current to the baseline current recorded before drug application.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of Cav3.2 and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ABT 639 - LKT Labs [lktlabs.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker this compound in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker this compound in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Abt-639 Technical Support Center: Troubleshooting Species-Specific Experimental Discrepancies
This technical support guide addresses frequently encountered issues regarding the conflicting efficacy and metabolism data of Abt-639 in preclinical rat models versus human clinical trials.
Frequently Asked Questions (FAQs)
Q1: We've observed significant analgesic effects of this compound in our rat models of neuropathic pain, but our translational team is questioning the viability for human trials. Why is there such a discrepancy in the reported efficacy?
A1: This is a critical and well-documented issue with this compound. Preclinical studies in various rat models of neuropathic and nociceptive pain consistently demonstrated dose-dependent efficacy.[1][2][3] However, multiple human clinical trials in patients with diabetic peripheral neuropathy failed to show a significant difference in pain reduction between this compound and placebo.[2][4]
Several factors may contribute to this translational failure:
-
Differences in Pain Models vs. Clinical Condition: The animal models of neuropathic pain (e.g., spinal nerve ligation, chronic constriction injury) may not fully recapitulate the complex pathophysiology of diabetic peripheral neuropathy in humans.[2][5]
-
Dose Selection: While the 100 mg oral dose used in human trials was predicted to be efficacious based on preclinical data, it's possible that a higher dose was needed to achieve a therapeutic effect in patients.[2]
-
Single vs. Multiple Dosing: Some clinical trials employed a single-dose design, which may not be sufficient to observe a therapeutic effect for a chronic pain condition.[2]
-
Species-Specific Pharmacodynamics: Recent evidence suggests that this compound may not be as effective at inhibiting human T-type calcium channels (Cav3.2) as it is in rodents, which would be a fundamental reason for the lack of efficacy in humans.
Q2: We are trying to design a new study with this compound. What are the known differences in its metabolism between rats and humans?
A2: Currently, there is a significant lack of publicly available information detailing the specific metabolic pathways of this compound in either rats or humans. No studies have been published that identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism or characterize its primary metabolites in either species. This data gap is a major challenge in fully understanding the pharmacokinetic and pharmacodynamic differences observed between rats and humans. Researchers should proceed with the assumption that species-specific metabolic differences are likely, as is common with many xenobiotics.
Q3: Our team is struggling to reconcile the pharmacokinetic data between our rat studies and the published human data. Can you provide a summary of the known pharmacokinetic parameters?
A3: Yes, below is a summary of the available pharmacokinetic data for this compound in rats and humans. It is important to note that direct, side-by-side comparative pharmacokinetic studies are not available in the public domain.
Data Presentation
Table 1: Comparative Efficacy of this compound (Rat vs. Human)
| Parameter | Rat (Preclinical Models) | Human (Diabetic Peripheral Neuropathy) |
| Pain Models | Spinal nerve ligation, chronic constriction injury, vincristine-induced neuropathy, monoiodoacetic acid-induced knee joint pain.[1][2][3] | Painful diabetic peripheral neuropathy.[2][4][6] |
| Dosage Range | 3-100 mg/kg, p.o. (dose-dependent effects observed).[1][2] | 100 mg, single dose or twice daily.[2][4][6] |
| Efficacy Outcome | Significant, dose-dependent attenuation of mechanical and cold allodynia, and reversal of pain behaviors.[1][2][3] | No significant difference from placebo in pain reduction.[2][4] |
| ED₅₀ (Knee Joint Pain) | 2 mg/kg, p.o.[1] | Not applicable. |
Table 2: Comparative Pharmacokinetics of this compound (Rat vs. Human)
| Parameter | Rat | Human |
| Bioavailability (%F) | 73%[1] | Data not publicly available. |
| Protein Binding | 88.9% (low)[1] | Data not publicly available. |
| Brain:Plasma Ratio | 0.05:1 (low)[1] | Data not publicly available, but designed to be peripherally acting.[2][6] |
| Dosing in Studies | Single oral doses of 3-100 mg/kg.[1][2] | Single oral doses up to 170 mg and multiple doses up to 160 mg twice daily.[7] |
| Observed Adverse Events | No significant hemodynamic or psychomotor alterations at doses up to 300 mg/kg.[1] | Generally well-tolerated; somnolence and euphoric mood were the most common adverse events.[7] |
Experimental Protocols
Rat Neuropathic Pain Models (General Methodology)
Several models were used to establish the preclinical efficacy of this compound in rats.[8][9][10] The general procedures are as follows:
-
Induction of Neuropathy:
-
Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated with chromic gut sutures.[11][10]
-
Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated.
-
Vincristine-Induced Neuropathy: Rats are treated with vincristine sulfate to induce chemotherapy-induced peripheral neuropathy.[2]
-
-
Drug Administration: this compound is administered orally (p.o.) at varying doses (e.g., 3, 10, 30, 100 mg/kg).
-
Assessment of Pain Behavior:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation with von Frey filaments.
-
Cold Allodynia: The response to a cold stimulus (e.g., acetone application) is observed.
-
Thermal Hyperalgesia: Latency to paw withdrawal from a radiant heat source is measured.
-
Human Clinical Trial for Diabetic Peripheral Neuropathy (General Methodology)
The human efficacy of this compound was primarily assessed in randomized, double-blind, placebo-controlled trials.[4][12][13]
-
Patient Population: Adult patients with a diagnosis of painful diabetic peripheral neuropathy for at least 6 months.[2]
-
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, and often with an active-control arm (e.g., pregabalin).[4]
-
Treatment duration typically ranged from a single dose to multiple weeks of twice-daily dosing.
-
-
Intervention:
-
Efficacy Assessment:
Visualizations
Caption: Proposed mechanism of action of this compound in blocking nociceptive signaling.
Caption: General drug development workflow highlighting the point of discrepancy for this compound.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker this compound in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ojs.ikm.mk [ojs.ikm.mk]
- 10. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 11. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 12. An innovative phase 2 chronic pain master protocol design to assess novel mechanisms in multiple pain types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An innovative phase 2 chronic pain master protocol design to assess novel mechanisms in multiple pain types - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the lack of central nervous system penetration of Abt-639
This technical support center provides guidance for researchers, scientists, and drug development professionals aiming to overcome the limited central nervous system (CNS) penetration of Abt-639, a selective T-type calcium channel (Ca(v)3.2) blocker. Given that this compound is characterized by its peripheral action and low brain-to-plasma concentration ratio, this resource offers troubleshooting advice and experimental protocols for developing and evaluating novel CNS-penetrant formulations and analogs.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary evidence for this compound's poor CNS penetration?
A1: Preclinical studies in rodents have demonstrated that this compound has a low brain-to-plasma concentration ratio of 0.05:1.[1] This indicates that the concentration of the drug in the brain is only 5% of that in the bloodstream, classifying it as a peripherally restricted compound. Further evidence comes from studies where systemic administration of this compound showed analgesic effects in neuropathic pain models, but intrathecal administration (direct injection into the spinal canal) did not, unlike CNS-penetrant drugs which were effective via both routes.[2]
Q2: What are the potential reasons for this compound's limited ability to cross the blood-brain barrier (BBB)?
A2: While specific transport studies on this compound are not extensively published, the limited CNS penetration of small molecules is typically due to one or more of the following factors:
-
Low Lipophilicity: The molecule may not be lipid-soluble enough to passively diffuse across the lipid membranes of the BBB endothelial cells.
-
High Polar Surface Area (PSA): A high PSA is generally associated with poor BBB penetration due to the energetic cost of desolvating the molecule to enter the lipid membrane.
-
Efflux Transporter Substrate: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain and back into the bloodstream.
-
Metabolism at the BBB: The compound could be metabolized into a less permeable form by enzymes present in the BBB endothelial cells.
Q3: What are the main strategies to consider for improving the CNS penetration of this compound?
A3: There are three primary approaches to enhance the delivery of this compound to the CNS:
-
Medicinal Chemistry Approaches: This involves synthesizing new analogs or prodrugs of this compound with modified physicochemical properties to favor BBB penetration.[3]
-
Formulation-Based Strategies: This approach encapsulates this compound in nanoparticle or liposome delivery systems designed to cross the BBB.
-
Targeting BBB Transporters: This strategy involves modifying this compound to be recognized and transported into the brain by endogenous influx transporters.
Troubleshooting Guides
Issue 1: Low in vitro BBB permeability of a novel this compound analog.
-
Question: We have synthesized a more lipophilic analog of this compound, but it still shows low permeability in our in vitro Transwell BBB model. What could be the issue and what are the next steps?
-
Answer:
-
Confirm Model Integrity: First, ensure the integrity of your in vitro BBB model. The transendothelial electrical resistance (TEER) should be within the expected range for the cell type used, and the permeability of a control compound with known low permeability (e.g., sucrose) should be minimal.
-
Assess Efflux: The increased lipophilicity might have inadvertently made your analog a better substrate for efflux transporters like P-gp.
-
Troubleshooting Step: Run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A). A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of the inhibitor suggests that your compound is an efflux substrate.
-
-
Evaluate Cell Loading: The compound might be accumulating within the endothelial cells of your model without being transported across to the basolateral side.
-
Troubleshooting Step: After the permeability assay, lyse the cells and quantify the amount of the compound that was retained intracellularly. High intracellular concentration with low basolateral recovery indicates poor efflux from the endothelial cells into the "brain" side of the model.
-
-
Re-evaluate Physicochemical Properties: While lipophilicity is important, other factors could be hindering permeability.
-
Troubleshooting Step: Re-measure the polar surface area (PSA) and the number of rotatable bonds of your new analog. High values in these parameters can negatively impact permeability despite increased lipophilicity.
-
-
Issue 2: A nanoparticle formulation of this compound shows good stability but does not improve brain concentrations in vivo.
-
Question: We have developed a stable nanoparticle formulation of this compound. However, in our initial rodent studies, the brain-to-plasma ratio is not significantly improved compared to the unformulated drug. What should we investigate?
-
Answer:
-
Inadequate Surface Modification for BBB Targeting: Standard nanoparticles may not be sufficient to facilitate BBB transport.
-
Troubleshooting Step: Consider surface functionalization of your nanoparticles with ligands that can target receptors on the BBB. Examples include transferrin (to target the transferrin receptor) or antibodies against the insulin receptor. This can promote receptor-mediated transcytosis.
-
-
Premature Drug Release: The nanoparticle might be releasing this compound into the bloodstream before it reaches the BBB.
-
Troubleshooting Step: Conduct in vitro drug release studies in the presence of plasma to assess the release kinetics. If the release is too rapid, you may need to modify the polymer composition or cross-linking of your nanoparticles to slow down the release rate.
-
-
Opsonization and Clearance: The nanoparticles may be rapidly cleared from circulation by the reticuloendothelial system (RES) before they have a chance to interact with the BBB.
-
Troubleshooting Step: Coat the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. This can help to reduce opsonization and prolong the circulation time, increasing the probability of BBB interaction.
-
-
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Permeability using a Transwell Co-culture Model
This protocol outlines a method to assess the permeability of this compound and its analogs across an in vitro model of the blood-brain barrier.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Astrocytes (primary or immortalized)
-
Cell culture media and supplements
-
This compound and test compounds
-
Lucifer yellow or radiolabeled sucrose (for barrier integrity assessment)
-
LC-MS/MS for compound quantification
Methodology:
-
Cell Seeding:
-
Coat the bottom of the 24-well plate with collagen. Seed astrocytes and culture until confluent.
-
Coat the apical side of the Transwell inserts with collagen. Seed the brain microvascular endothelial cells on the inserts.
-
-
Co-culture: Once the endothelial cells are confluent, place the inserts into the wells containing the confluent astrocyte layer. Culture for 4-6 days to allow for tight junction formation.
-
Barrier Integrity Measurement:
-
Measure the TEER daily using an EVOM2 epithelial voltohmmeter. A stable and high TEER indicates good barrier formation.
-
Perform a permeability assay with Lucifer yellow or radiolabeled sucrose. Low permeability of these markers confirms barrier integrity.
-
-
Permeability Assay:
-
Replace the media in the apical (donor) and basolateral (receiver) chambers with transport buffer.
-
Add the test compound (this compound or analog) to the apical chamber at a known concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Quantification and Analysis:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Brain Microdialysis for Measuring Unbound Drug Concentration
This protocol allows for the direct measurement of unbound this compound or its analogs in the brain interstitial fluid of a living animal.
Materials:
-
Microdialysis probes and pump
-
Stereotaxic apparatus
-
Anesthesia
-
This compound or test compound formulation for dosing
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Fraction collector
-
LC-MS/MS for quantification
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse).
-
Using a stereotaxic frame, surgically implant a guide cannula into the desired brain region (e.g., striatum or hippocampus).
-
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
Administer the test compound to the animal (e.g., via intravenous or oral route).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
At the end of the experiment, collect a blood sample for plasma concentration analysis.
-
-
Quantification and Analysis:
-
Analyze the concentration of the compound in the dialysate and plasma samples by LC-MS/MS.
-
The dialysate concentration represents the unbound drug concentration in the brain.
-
Calculate the brain-to-plasma ratio of the unbound drug.
-
Data Presentation
Table 1: Physicochemical Properties and In Vitro Permeability of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Value | Value | Value | Value | Value | Value | Value |
| Analog 1 | Value | Value | Value | Value | Value | Value | Value |
| Analog 2 | Value | Value | Value | Value | Value | Value | Value |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation | Route | Dose (mg/kg) | Plasma Cmax (ng/mL) | Plasma AUC (ngh/mL) | Brain Cmax (ng/g) | Brain AUC (ngh/g) | Brain:Plasma Ratio |
| This compound Solution | IV | Value | Value | Value | Value | Value | 0.05 |
| Liposomal this compound | IV | Value | Value | Value | Value | Value | Value |
| Nanoparticle this compound | IV | Value | Value | Value | Value | Value | Value |
Visualizations
Caption: Signaling pathway of Ca(v)3.2 T-type calcium channels and the inhibitory action of this compound.
Caption: Experimental workflow for developing and evaluating CNS-penetrant this compound.
Caption: Troubleshooting decision tree for low in vivo brain concentrations.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Analgesic Properties of Abt-639 Through Chemical Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying the chemical structure of Abt-639 to enhance its analgesic properties.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and evaluation of novel this compound analogues.
Issue 1: Low Potency of Novel Analogues in In Vitro Assays
Question: We have synthesized a series of this compound analogues by modifying the peripheral phenyl ring, but they show significantly lower potency in our Ca(v)3.2 inhibition assay compared to the parent compound. What are the potential causes and troubleshooting steps?
Answer:
Low potency in novel analogues can stem from several factors related to structure-activity relationships (SAR). Here are some potential causes and troubleshooting steps:
-
Loss of Key Pharmacophore Interactions: The modifications to the phenyl ring may have disrupted crucial interactions with the Ca(v)3.2 channel binding pocket.
-
Troubleshooting:
-
Computational Modeling: Perform molecular docking studies of your analogues within a homology model of the Ca(v)3.2 channel to visualize potential binding modes and identify any loss of key interactions.
-
Systematic SAR: Synthesize a focused library of analogues with systematic changes to the phenyl ring (e.g., varying substituent positions and electronic properties) to rebuild the SAR from the ground up.
-
-
-
Unfavorable Steric Hindrance: Bulky substituents on the phenyl ring might sterically clash with the binding site, preventing optimal orientation for binding.
-
Troubleshooting:
-
Smaller Substituents: Synthesize analogues with smaller, isosteric replacements to probe the steric tolerance of the binding pocket.
-
Conformational Analysis: Use computational methods to analyze the conformational preferences of your analogues and assess if the desired binding conformation is energetically accessible.
-
-
-
Altered Physicochemical Properties: Changes in lipophilicity and electronic distribution due to the modifications can negatively impact binding affinity.
-
Troubleshooting:
-
Property-Based Design: Calculate key physicochemical properties (e.g., cLogP, polar surface area) for your analogues and compare them to this compound. Design new analogues that maintain these properties within an optimal range.
-
-
Experimental Workflow for Troubleshooting Low Potency
Caption: Troubleshooting workflow for addressing low potency in novel this compound analogues.
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
Question: Our lead analogue demonstrates excellent in vitro potency and selectivity for Ca(v)3.2, but it fails to show significant analgesic effects in our animal models of neuropathic pain. What could be the reasons for this discrepancy?
Answer:
The disconnect between in vitro potency and in vivo efficacy is a common challenge in drug discovery. Several factors could be contributing to this issue:
-
Pharmacokinetic (PK) Limitations: The analogue may have poor absorption, rapid metabolism, or high plasma protein binding, leading to insufficient free drug concentration at the target site.
-
Troubleshooting:
-
PK Studies: Conduct a full pharmacokinetic profile of the analogue, including oral bioavailability, clearance, and plasma protein binding.
-
Metabolite Identification: Identify the major metabolites to determine if rapid metabolism is the primary issue. Modifications at metabolically labile sites can improve stability.
-
-
-
Low Target Engagement in Vivo: Even with adequate plasma exposure, the compound may not be reaching the peripheral sensory neurons where Ca(v)3.2 channels are expressed.
-
Troubleshooting:
-
Tissue Distribution Studies: Measure the concentration of the analogue in relevant tissues, such as dorsal root ganglia (DRG), to confirm target site exposure.
-
PET Imaging: If a suitable radioligand can be developed, Positron Emission Tomography (PET) can be used to non-invasively assess target engagement in the brain and periphery.
-
-
-
Off-Target Effects: The analogue might have unforeseen off-target activities that counteract its analgesic effects or cause dose-limiting side effects.
-
Troubleshooting:
-
Broad Off-Target Screening: Screen the analogue against a panel of common off-targets (e.g., other ion channels, GPCRs, kinases) to identify potential liabilities.
-
Behavioral Phenotyping: Carefully observe the animals for any unexpected behavioral changes that might indicate off-target effects.
-
-
Quantitative Data Summary: Hypothetical Pharmacokinetic Data
| Compound | In Vitro IC50 (nM) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Brain:Plasma Ratio |
| This compound | 150 | 40 | 92 | 0.1 |
| Analogue 1A | 25 | 15 | 98 | 0.05 |
| Analogue 1B | 30 | 65 | 85 | 0.2 |
Frequently Asked Questions (FAQs)
Q1: What are the most promising regions of the this compound scaffold to modify for improved analgesic efficacy?
Based on the known structure-activity relationships of T-type calcium channel blockers, the following regions of the this compound scaffold are promising for modification:
-
Hexahydropyrrolo[1,2-a]pyrazine moiety: Modifications to this core can influence the overall conformation and interaction with the channel pore.
-
Benzenesulfonamide linker: Altering the linker length or rigidity can optimize the orientation of the aromatic rings within the binding site.
-
Substituted phenyl rings: As discussed in the troubleshooting section, these are critical for pharmacophore interactions and can be fine-tuned to improve potency and selectivity.
Q2: What experimental models are most relevant for assessing the analgesic potential of new this compound analogues?
A tiered approach to in vivo testing is recommended:
-
Acute Nociceptive Models:
-
Tail-flick test: Assesses response to thermal pain.
-
Hot plate test: Measures response to a thermal stimulus.
-
-
Models of Neuropathic Pain:
-
Chronic Constriction Injury (CCI) model: Mimics nerve compression injury.
-
Spared Nerve Injury (SNI) model: A model of peripheral nerve damage.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) model: Relevant for cancer-related pain.
-
-
Models of Inflammatory Pain:
-
Complete Freund's Adjuvant (CFA) model: Induces localized inflammation and hyperalgesia.
-
Carrageenan-induced paw edema: An acute model of inflammation.
-
Q3: How can we improve the peripheral restriction of this compound analogues to minimize central nervous system (CNS) side effects?
To enhance peripheral restriction and reduce potential CNS side effects, consider the following strategies:
-
Increase Polar Surface Area (PSA): Introducing polar functional groups can reduce blood-brain barrier (BBB) permeability.
-
Introduce Charged Groups: A permanent positive or negative charge will significantly hinder BBB penetration.
-
Substrate for Efflux Transporters: Design analogues that are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp).
Experimental Protocols
General Protocol for the Synthesis of this compound Analogues
This protocol describes a general synthetic route for modifying the peripheral phenyl ring of this compound.
-
Starting Material Synthesis: Synthesize the key intermediate, 4-chloro-2-fluoro-5-(hexahydropyrrolo[1,2-a]pyrazine-2-carbonyl)benzenesulfonamide, according to published procedures.
-
Sulfonamide Formation:
-
Dissolve the starting material in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add an appropriate substituted aniline or heterocyclic amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents).
-
Cool the reaction mixture to 0 °C and slowly add a sulfonyl chloride (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol for In Vitro Ca(v)3.2 Inhibition Assay
This protocol outlines a method for assessing the potency of this compound analogues on the Ca(v)3.2 channel using automated patch-clamp electrophysiology.
-
Cell Culture: Use a stable cell line expressing human Ca(v)3.2 channels (e.g., HEK293).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain the desired concentrations.
-
Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Record baseline Ca(v)3.2 currents in response to a voltage step protocol.
-
Apply the test compound at various concentrations and record the resulting inhibition of the Ca(v)3.2 current.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: A typical drug discovery workflow for the development of novel this compound analogues as analgesics.
Validation & Comparative
Comparative Analysis of Abt-639 and Z944 on T-type Calcium Channels: A Guide for Researchers
A comprehensive review of two selective T-type calcium channel inhibitors, highlighting their distinct pharmacological profiles and therapeutic potential.
This guide provides a detailed comparative analysis of Abt-639 and Z944, two small molecule inhibitors of T-type calcium channels. T-type calcium channels, particularly the Cav3.2 isoform, are crucial in regulating neuronal excitability and have emerged as significant targets for the development of analgesics and other therapeutics for neurological disorders. While both this compound and Z944 target these channels, they exhibit fundamental differences in their pharmacokinetic and pharmacodynamic properties, leading to divergent clinical outcomes. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds.
Introduction to T-type Calcium Channel Blockers
T-type calcium channels are low-voltage activated channels that play a key role in shaping neuronal firing patterns and have been implicated in various pathological conditions, including epilepsy and chronic pain. Their inhibition is a promising therapeutic strategy. This compound was developed as a peripherally acting T-type calcium channel blocker, with the aim of providing pain relief without central nervous system (CNS) side effects. In contrast, Z944 is a CNS-penetrant T-type channel antagonist that has been investigated for both epilepsy and pain.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and Z944, compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Z944 | Source(s) |
| Target(s) | T-type calcium channels, selective for Cav3.2 | Pan-T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) | [1] |
| IC50 vs. Cav3.2 | ~2 µM (recombinant human) | Not explicitly stated for Cav3.2 alone, but potent pan-T-type blocker | [1] |
| IC50 vs. T-type currents | ~8 µM (rat DRG neurons) | Nanomolar concentrations | [1][2] |
| Selectivity | >15-fold selective over Cav1.2 (L-type) and Cav2.2 (N-type) channels (>30 µM) | High selectivity over other voltage-gated calcium channels | [1][2] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Z944 | Source(s) |
| Oral Bioavailability | High | High | [1][2] |
| CNS Penetrance | Low (Peripherally restricted) | High (CNS-penetrant) | [1][2] |
| Brain:Plasma Ratio | ~0.05 | Not explicitly stated, but confirmed CNS activity | [1][2] |
Table 3: Preclinical Efficacy in Pain Models
| Pain Model | This compound | Z944 | Source(s) |
| Neuropathic Pain | Effective in rat models | Effective in rodent models | [2][3] |
| Inflammatory Pain | Effective in some rat models | Effective in rodent models | [3][4] |
| Nociceptive Pain | Effective in a rat knee joint pain model | Not explicitly stated | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To determine the potency of the compounds in blocking T-type calcium currents.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.
-
Recording: Whole-cell voltage-clamp recordings are performed. Cells are held at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
-
Test Pulse: A depolarizing voltage step (e.g., to -30 mV) is applied to elicit T-type currents.
-
Drug Application: this compound or Z944 is applied at varying concentrations to the bath solution.
-
Analysis: The inhibition of the peak current amplitude is measured to calculate the IC50 value.
Animal Models of Pain
-
Objective: To assess the in vivo analgesic efficacy of the compounds.
-
Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):
-
Procedure: The sciatic nerve of a rat is loosely ligated to induce neuropathic pain.
-
Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments.
-
Dosing: this compound or Z944 is administered orally or via injection.
-
Outcome: An increase in the paw withdrawal threshold indicates an analgesic effect.[3]
-
-
Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):
-
Procedure: CFA is injected into the paw of a rodent to induce inflammation and hyperalgesia.
-
Assessment: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured.
-
Dosing: The test compound is administered.
-
Outcome: An increase in withdrawal latency indicates an anti-hyperalgesic effect.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and experimental design.
Figure 1: Simplified signaling pathway of T-type calcium channels in pain perception and the inhibitory action of this compound and Z944.
Figure 2: General experimental workflow for preclinical evaluation of analgesic efficacy.
Comparative Discussion
The primary distinction between this compound and Z944 lies in their ability to cross the blood-brain barrier. This compound was specifically designed to be peripherally restricted, which was hypothesized to minimize CNS-related side effects.[1] In contrast, Z944 is CNS-penetrant, allowing it to target T-type calcium channels in both the peripheral and central nervous systems.[2]
While both compounds demonstrated efficacy in preclinical pain models, their clinical trajectories have diverged significantly. Multiple clinical trials of this compound for diabetic neuropathic pain failed to show a significant analgesic effect compared to placebo.[5][6] The reasons for this failure are likely multifactorial but may be related to the exclusively peripheral mechanism of action, suggesting that central T-type calcium channels are a critical component in the maintenance of chronic pain.
Z944, with its ability to act centrally, has shown more promise in clinical development, progressing to Phase II trials for both pain and epilepsy. This suggests that for certain neurological conditions, targeting T-type calcium channels within the CNS is necessary for therapeutic efficacy.
Conclusion
This compound and Z944 are both valuable research tools for dissecting the role of T-type calcium channels in physiology and disease. However, their distinct pharmacokinetic profiles have led to different clinical outcomes. The failure of the peripherally restricted this compound in clinical trials for neuropathic pain, contrasted with the continued development of the CNS-penetrant Z944, provides a crucial lesson for future drug development targeting T-type calcium channels. These findings underscore the importance of considering the central and peripheral contributions of these channels in the pathophysiology of the target indication. Researchers should carefully consider the desired site of action when selecting a T-type calcium channel inhibitor for their studies.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker this compound in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abt-639 in Preclinical Pain Models: Efficacy in Neuropathic versus Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Abt-639, a selective T-type Ca(v)3.2 calcium channel blocker, in preclinical models of inflammatory and neuropathic pain. Its performance is contrasted with established alternative treatments, supported by experimental data to inform future research and development in analgesic therapies.
Executive Summary
This compound has demonstrated notable efficacy in animal models of neuropathic pain , showing a dose-dependent reduction in pain behaviors. However, its analgesic effects do not extend to models of inflammatory pain . This divergence in efficacy highlights the specific role of T-type Ca(v)3.2 calcium channels in the pathophysiology of neuropathic pain. Despite promising preclinical results in neuropathic models, this compound failed to demonstrate significant analgesic effects in human clinical trials for diabetic peripheral neuropathy. This comparison guide delves into the preclinical data, experimental methodologies, and the underlying mechanisms to provide a clear perspective on the therapeutic potential and limitations of targeting the Ca(v)3.2 channel with compounds like this compound.
Mechanism of Action: T-type Ca(v)3.2 Calcium Channels in Pain Signaling
This compound exerts its effects by selectively blocking the Ca(v)3.2 isoform of T-type calcium channels. These channels are key regulators of neuronal excitability and are implicated in pain signaling pathways. The diagram below illustrates the proposed mechanism.
A Comparative Guide to Abt-639: Validating the Role of Peripheral CaV3.2 Channels in Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abt-639, a peripherally acting T-type calcium channel blocker, with other relevant compounds in the context of pain research. By presenting key experimental data, detailed protocols, and visual summaries of signaling pathways, this document aims to facilitate a deeper understanding of the role of peripheral CaV3.2 channels in nociception and the challenges in translating preclinical findings to clinical efficacy.
Introduction: The Therapeutic Potential of Targeting CaV3.2
Voltage-gated calcium channels are crucial in the transmission of pain signals. Specifically, the T-type calcium channel subtype CaV3.2 is predominantly expressed in peripheral sensory neurons and has been identified as a key player in various pain states.[1][2] Its activation in dorsal root ganglion (DRG) neurons contributes to neuronal hyperexcitability and the release of neurotransmitters that drive pain perception.[1][3] This has made CaV3.2 an attractive target for the development of novel analgesics.
This compound emerged as a promising candidate due to its high selectivity for CaV3.2 and its peripheral action, which was anticipated to minimize central nervous system (CNS) side effects.[4][5] While preclinical studies in various animal models of neuropathic and nociceptive pain demonstrated significant analgesic effects, this compound unfortunately failed to show efficacy in human clinical trials for diabetic peripheral neuropathic pain.[6][7][8] This guide delves into the data that shaped the trajectory of this compound, offering a comparative perspective to inform future research and development in the field of pain therapeutics.
Comparative Efficacy of T-type Calcium Channel Blockers
The following tables summarize the in vitro and in vivo preclinical and clinical data for this compound and other notable T-type calcium channel blockers.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Cell Line / Preparation | Reference |
| This compound | Human CaV3.2 | 2 µM | Recombinant human CaV3.2 channels | [5] |
| Rat DRG neurons (LVA currents) | 8 µM | Primary rat dorsal root ganglion neurons | [5] | |
| Human CaV1.2 and CaV2.2 | > 30 µM | Recombinant human channels | [5] | |
| Z944 | Human CaV3.1, CaV3.2, CaV3.3 | 50 - 160 nM | Recombinant human channels | [2] |
| Human CaV2.2, CaV1.2 | > 70-100 fold selectivity | Recombinant human channels | [2] | |
| Ethosuximide | T-type calcium channels | (mM range) | Various preparations | [3] |
Table 2: Preclinical Efficacy in Animal Models of Pain
| Compound | Pain Model | Species | Administration | Key Findings | Reference |
| This compound | Knee Joint Pain (MIA-induced) | Rat | Oral (3, 10, 30 mg/kg) | Dose-dependent reversal of pain and restored force deficit (ED50 = 2 mg/kg). | [5][6] |
| Neuropathic Pain (Spinal Nerve Ligation, CCI, Vincristine-induced) | Rat | Oral (3-100 mg/kg) | Dose-dependent attenuation of mechanical and cold allodynia. | [5][6] | |
| Inflammatory Pain (CFA, Carrageenan) | Rat | Oral | Did not attenuate hyperalgesia. | [5] | |
| Z944 | Neuropathic Pain (Partial Sciatic Nerve Injury) | Mouse | Systemic and Intrathecal | Systemic administration reversed mechanical hypersensitivity. Intrathecal administration was also effective. | [9] |
| Inflammatory Pain (CFA) | Mouse | Systemic and Intrathecal | Systemic administration reversed thermal hyperalgesia. Intrathecal administration was also effective. | [9] | |
| Mibefradil | Neuropathic Pain (L5/L6 Spinal Nerve Ligation) | Rat | Intraperitoneal, Intrathecal, Local | Systemic and local administration produced dose-dependent blockade of tactile and thermal hypersensitivities. Intrathecal administration had no effect. | [3] |
| Ethosuximide | Neuropathic Pain (L5/L6 Spinal Nerve Ligation) | Rat | Intraperitoneal, Intrathecal, Local | Systemic administration produced dose-dependent blockade of tactile and thermal hypersensitivities. Local and intrathecal administration were inactive. | [3] |
Table 3: Clinical Trial Outcomes in Neuropathic Pain
| Compound | Study Population | Primary Endpoint | Dosage | Outcome | Reference |
| This compound | Diabetic Peripheral Neuropathic Pain | Change in pain score from baseline | 100 mg twice daily for 6 weeks | No significant difference compared to placebo (-2.28 vs -2.36; P = 0.582). | [7][10] |
| Painful Diabetic Neuropathy | Change in spontaneous C-nociceptor activity | Single 100 mg oral dose | No significant difference compared to placebo. | [4] | |
| Experimental Pain (Intradermal Capsaicin) in Healthy Adults | Spontaneous and elicited pain | Single 100 mg dose | No significant effect compared to placebo. Pregabalin (positive control) showed significant pain reduction. | [11][12] | |
| Ethosuximide | Non-diabetic Peripheral Neuropathic Pain | Change in pain intensity from baseline | Titrated up to 1500 mg/day for 6 weeks | Failed to reduce total pain and showed poor tolerance. | [13][14] |
Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the presented data.
1. In Vitro Electrophysiology (Patch Clamp)
-
Objective: To determine the potency and selectivity of compounds on specific ion channels.
-
General Protocol:
-
Cells (e.g., HEK293 cells stably expressing the target human ion channel or primary dorsal root ganglion neurons) are cultured.
-
Whole-cell patch-clamp recordings are performed to measure ion channel currents.
-
The compound of interest is applied at various concentrations to determine the concentration-response curve and calculate the IC50 value (the concentration at which 50% of the channel activity is inhibited).
-
Selectivity is assessed by testing the compound against other ion channels (e.g., CaV1.2, CaV2.2).
-
2. Animal Models of Pain
-
Objective: To evaluate the analgesic efficacy of a compound in a living organism.
-
Neuropathic Pain Models:
-
Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated, leading to nerve injury and subsequent hypersensitivity in the corresponding paw.[3]
-
Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve, causing a gradual nerve compression and inflammation.
-
Chemotherapy-Induced Neuropathy (e.g., Vincristine): Repeated administration of a chemotherapeutic agent induces peripheral nerve damage.
-
-
Nociceptive Pain Model:
-
Monoiodoacetic Acid (MIA)-Induced Knee Joint Pain: Injection of MIA into the knee joint induces cartilage degradation and mimics osteoarthritic pain.[6]
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying forces applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured by the latency of paw withdrawal from a radiant heat source.
-
Cold Allodynia: The response to a cold stimulus (e.g., a drop of acetone) applied to the paw is observed.
-
3. Human Clinical Trials
-
Objective: To assess the efficacy and safety of a drug candidate in humans.
-
General Design (for the this compound diabetic neuropathy trial):
-
Phase 2, multicenter, randomized, double-blind, placebo-controlled, and active-controlled study. [7]
-
Participants: Patients with a diagnosis of painful diabetic peripheral neuropathy for at least 6 months and an average pain score of ≥ 4 on a 0-10 numerical rating scale.[15]
-
Intervention: Patients were randomized to receive this compound (100 mg twice daily), pregabalin (150 mg twice daily as a positive control), or placebo for 6 weeks.[7][15]
-
Primary Outcome: The mean change from baseline in patient-recorded pain scores at the end of the 6-week treatment period.[7]
-
Safety Monitoring: Adverse events were recorded throughout the study.
-
Visualizing the Mechanisms
Signaling Pathway of CaV3.2 in Pain Perception
Caption: Role of CaV3.2 in pain signaling and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of a Pain Therapeutic
Caption: A generalized workflow for the preclinical development of a novel pain therapeutic.
Conclusion: Lessons from this compound and Future Directions
The story of this compound underscores a significant challenge in pain research: the translation of compelling preclinical efficacy into clinical benefit. While animal models demonstrated a clear role for peripheral CaV3.2 in nociception that was effectively targeted by this compound, the same did not hold true in patients with diabetic neuropathic pain.[6]
Several factors may have contributed to this discrepancy, including:
-
Species Differences: The role and regulation of CaV3.2 may differ between rodents and humans in the context of specific pain pathologies.
-
Complexity of Human Pain: Diabetic neuropathy is a complex condition with multiple underlying mechanisms, and targeting a single channel may be insufficient.
-
Pharmacokinetics and Target Engagement: While preclinical data showed good bioavailability in rodents, it is possible that the doses used in clinical trials did not achieve adequate target engagement at the peripheral nerve endings in humans.[5]
Despite the clinical trial outcomes for this compound, the validation of CaV3.2 as a pain target in preclinical models remains robust. The journey of this compound provides invaluable lessons for the scientific community, highlighting the need for more predictive preclinical models, the importance of patient stratification in clinical trials, and the potential for exploring alternative therapeutic strategies that may involve targeting multiple pain pathways. The continued investigation of compounds like Z944 and the development of new, potent, and selective CaV3.2 blockers remain a promising avenue for the future of pain management.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of experimental neuropathic pain by T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker this compound in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Effect of this compound on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker this compound in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of a T-type calcium channel blocker in patients with neuropathic pain: A proof-of-concept, randomized, double-blind and controlled trial. - INOVPAIN 2.0 [fhu.inovpain.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Cross-validation of Abt-639's effects in different animal models of pain
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Abt-639's effects in various animal models of pain. We will delve into its mechanism of action, compare its efficacy against other relevant compounds, and provide detailed experimental protocols for the key studies cited.
This compound is a peripherally acting and selective blocker of T-type calcium channels, specifically the Ca(v)3.2 subtype.[1][2] These channels are crucial in modulating neuronal excitability and have been identified as key players in pain signaling pathways.[3][4] In preclinical studies, this compound has demonstrated significant analgesic effects in rodent models of neuropathic and nociceptive pain. However, its efficacy did not translate to clinical trials for diabetic neuropathic pain, where it failed to show superiority over placebo.[1][5]
Mechanism of Action: Targeting T-type Calcium Channels
This compound's primary mechanism of action is the blockade of Ca(v)3.2 T-type calcium channels. These channels are low-voltage activated, meaning they can be triggered by small depolarizations of the neuronal membrane, contributing to action potential generation and burst firing, which are associated with chronic pain states.[3][4] By inhibiting these channels in peripheral sensory neurons, this compound is thought to reduce the transmission of pain signals to the central nervous system. Its peripheral action is supported by its low brain-to-plasma concentration ratio, suggesting limited penetration of the blood-brain barrier.
Figure 1. Mechanism of action of this compound in blocking pain signals.
Comparative Efficacy in Animal Models of Pain
This compound has been evaluated in several well-established rat models of pain, with varying degrees of success. Its performance is best understood when compared to other analgesics, such as Z944, another T-type calcium channel blocker, and pregabalin, a standard-of-care medication for neuropathic pain.
Neuropathic Pain Models
In models of neuropathic pain, which mimic nerve injury-induced chronic pain, this compound has shown dose-dependent efficacy.
| Animal Model | Drug | Dosage (mg/kg, p.o.) | Efficacy (Reversal of Mechanical Allodynia) | Citation |
| Spinal Nerve Ligation (SNL) | This compound | 3-100 | Dose-dependent attenuation of mechanical hypersensitivity | [1] |
| Z944 | Not specified | Effective in reducing pain in preclinical models | [6] | |
| Pregabalin | 3-30 | Dose-dependent alleviation of allodynia and hyperalgesia | [7] | |
| Chronic Constriction Injury (CCI) | This compound | 3-100 | Attenuation of mechanical and cold allodynia | [1] |
| Z944 | Not specified | Reversed thermal hyperalgesia and conditioned place preference | [8] | |
| Pregabalin | 30 | Significantly blocked late-phase nocifensive response | [7] | |
| Vincristine-Induced Neuropathy | This compound | 3-100 | Dose-dependent attenuation of mechanical hypersensitivity | [1] |
| Pregabalin | Not specified | Outperformed by a novel compound in a similar model | [9] |
Inflammatory Pain Models
In contrast to its effects in neuropathic pain models, this compound has been found to be ineffective in reducing inflammatory pain.
| Animal Model | Drug | Dosage (mg/kg, p.o.) | Efficacy (Reversal of Hyperalgesia) | Citation |
| Complete Freund's Adjuvant (CFA) | This compound | Not specified | Ineffective | [1] |
| Z944 | Not specified | Reversed mechanical hypersensitivity | [6] | |
| Pregabalin | 3-30 | Dose-dependent alleviation of thermal hyperalgesia | [7] |
Experimental Protocols
The following are detailed methodologies for the key animal models of pain cited in this guide.
Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used surgical model to induce neuropathic pain.[10][11][12]
-
Animal Preparation: Adult male Sprague-Dawley rats (100-250g) are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Procedure: A dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with silk sutures.[11]
-
Post-operative Care: The muscle and skin are closed in layers. Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments at various time points post-surgery.
Figure 2. Workflow for the Spinal Nerve Ligation (SNL) model.
Chronic Constriction Injury (CCI) Model
The CCI model is another common surgical procedure to induce neuropathic pain by loosely constricting the sciatic nerve.[13][14][15]
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (100-250g) are used.
-
Anesthesia: Animals are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.[16] The ligatures should only gently constrict the nerve.
-
Post-operative Care: The incision is closed, and the animals are monitored.
-
Behavioral Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) are assessed.[17]
Vincristine-Induced Neuropathy Model
This model mimics chemotherapy-induced neuropathic pain.[18][19]
-
Animal Preparation: Adult male Sprague-Dawley rats are typically used.
-
Drug Administration: Vincristine sulfate is administered, often via daily intraperitoneal or intravenous injections for a period of time (e.g., 100 µg/kg/day for 15 consecutive days).[20][21]
-
Behavioral Testing: Development of mechanical and cold allodynia is monitored throughout and after the vincristine administration period.
Complete Freund's Adjuvant (CFA) - Induced Inflammatory Pain Model
The CFA model is used to induce a persistent inflammatory state.[22][23][24]
-
Animal Preparation: Adult male rats are used.
-
Induction of Inflammation: A single intraplantar injection of CFA (typically 50-100 µl) is administered into the hind paw.
-
Behavioral Testing: Paw volume (plethysmometer) is measured to assess edema. Mechanical hyperalgesia (Randall-Selitto test or von Frey filaments) and thermal hyperalgesia (Hargreaves test) are measured at various time points after CFA injection.[25][26]
Conclusion
This compound demonstrates clear efficacy in preclinical models of neuropathic pain, likely through its targeted blockade of peripheral Ca(v)3.2 T-type calcium channels. However, its lack of effect in inflammatory pain models and, more importantly, its failure to translate to clinical efficacy in diabetic neuropathic pain, highlight the complexities of pain pathology and the challenges of drug development in this area.[1][2][27] Comparative data with other T-type calcium channel blockers like Z944 and standard-of-care drugs such as pregabalin provide a valuable context for interpreting the preclinical potential of novel analgesic compounds. Further research is warranted to understand the disconnect between the promising preclinical data and the clinical outcomes for this compound.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type calcium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-type calcium channel blocker Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marketexclusive.com [marketexclusive.com]
- 10. iasp-pain.org [iasp-pain.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Chronic constriction injury in rats [bio-protocol.org]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. criver.com [criver.com]
- 16. Establishment of the chronic constriction injury (CCI) neuropathic pain model in rats [bio-protocol.org]
- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 18. A rat pain model of vincristine-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vincristine induced Rodent Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 20. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]
- 24. chondrex.com [chondrex.com]
- 25. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Abt-639 and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the investigational analgesic Abt-639 and other commonly used analgesics, including the anticonvulsant pregabalin, nonsteroidal anti-inflammatory drugs (NSAIDs), and opioids. The information is supported by experimental data from clinical trials to aid in the evaluation of these compounds for future drug development and research.
Executive Summary
This compound is a peripherally acting, selective T-type Ca(v)3.2 calcium channel blocker that has been investigated for the treatment of neuropathic pain. Clinical trial data suggests that this compound is generally well-tolerated, with a side effect profile characterized primarily by mild to moderate central nervous system (CNS) effects. This profile appears distinct from those of other major analgesic classes, such as NSAIDs, which are commonly associated with gastrointestinal and cardiovascular risks, and opioids, which are known for a range of side effects including constipation, sedation, and dependence.
Comparative Side Effect Profiles: Quantitative Data
The following table summarizes the incidence of common adverse events observed in clinical trials for this compound and other selected analgesics. It is important to note that direct comparisons should be made with caution due to variations in study design, patient populations, and duration of treatment across different clinical trials.
| Adverse Event | This compound (100 mg twice daily)[1] | Pregabalin (150-600 mg/day)[2] | Ibuprofen (1200-2400 mg/day)[3] | Naproxen (750-1000 mg/day)[3] | Celecoxib (200-400 mg/day)[3] | Oxycodone (Variable Dosing)[4][5] | Morphine (Variable Dosing)[4] | Placebo |
| CNS | ||||||||
| Somnolence | Commonly Reported[6][7] | 15% - 25%[8] | - | - | - | >5% | - | 4.5% - 5.8%[8] |
| Dizziness | - | 22% - 35%[8] | - | - | - | >5% | - | 4.4% - 8.8%[8] |
| Euphoric Mood | Commonly Reported[6][7] | 1.6%[2] | - | - | - | - | - | 0.2%[2] |
| Gastrointestinal | ||||||||
| Nausea | - | - | - | - | - | >5% | - | - |
| Constipation | - | 2.3% (Risk Difference)[2] | - | - | - | 40% - 95%[5] | High Incidence[4] | - |
| Clinically Significant GI Events* | - | - | 0.74%[3] | 0.66%[3] | 0.34%[3] | - | - | - |
| Upper GI Ulcer Complications (Annualized) | - | - | 1.45% (Ibuprofen/Diclofenac)[9][10] | - | 0.76%[9][10] | - | - | - |
| Cardiovascular | ||||||||
| Cardiovascular Events** | No Difference vs. NSAIDs[9][10] | - | Similar to Celecoxib & Naproxen[3] | Lower Risk Suggested in some studies[11][12][13] | Similar to Ibuprofen & Naproxen[3] | - | - | - |
*Clinically significant GI events include bleeding, obstruction, or perforation. **Cardiovascular events include myocardial infarction and stroke.
Experimental Protocols
This compound Clinical Trials (e.g., NCT01345045, NCT01589432)
-
Study Design: These were multicenter, randomized, double-blind, placebo- and active-controlled studies.[1][14]
-
Participants: Patients with diabetic peripheral neuropathic pain.[1][14]
-
Intervention: Oral administration of this compound (e.g., 100 mg twice daily), placebo, and an active comparator (e.g., pregabalin or lidocaine).[1][14]
-
Methodology for Side Effect Assessment: Spontaneously reported adverse events were recorded at each study visit and coded using the Medical Dictionary for Regulatory Activities (MedDRA). The severity and relationship to the study drug were assessed by the investigators. Standard safety evaluations, including clinical laboratory tests, vital signs, and electrocardiograms, were performed.[6][14]
Pregabalin Pooled Analysis
-
Study Design: A pooled analysis of patient-level data from 31 randomized, placebo-controlled clinical trials.[2]
-
Participants: Patients with peripheral neuropathic pain.[2]
-
Intervention: Pregabalin at various doses (150-600 mg/day) or placebo.[2]
-
Methodology for Side Effect Assessment: Adverse events were systematically collected and coded. The incidence and risk difference compared to placebo were calculated for specific adverse events.[2]
NSAID Clinical Trials (CLASS and PRECISION)
-
Study Design: Large-scale, long-term, randomized, double-blind, controlled trials.[3][9][10]
-
Participants: Patients with osteoarthritis or rheumatoid arthritis, with or without risk factors for cardiovascular disease.[3][9][10]
-
Intervention: Celecoxib compared with traditional NSAIDs (ibuprofen, naproxen, or diclofenac).[3][9][10]
-
Methodology for Side Effect Assessment: The primary endpoints were prospectively defined and adjudicated gastrointestinal and cardiovascular events. All adverse events were recorded and analyzed for frequency and severity.[3][9][10]
Opioid Clinical Trials
-
Study Design: Various study designs, including randomized controlled trials and post-hoc analyses of prospective studies.[4][15]
-
Participants: Patients with chronic non-cancer pain or postoperative pain.[4][15]
-
Intervention: Oxycodone or morphine, sometimes in combination with other agents (e.g., naloxone to mitigate constipation).[4][15]
-
Methodology for Side Effect Assessment: Adverse events were assessed through patient-reported outcomes (e.g., Bowel Function Index for constipation) and investigator-reported adverse event monitoring.[4][15]
Signaling Pathways and Mechanisms of Action
The distinct side effect profiles of these analgesic classes can be attributed to their different mechanisms of action.
Caption: Mechanisms of action for different analgesic classes.
This compound's targeted blockade of peripheral T-type calcium channels is intended to reduce pain signaling with limited central nervous system penetration, potentially explaining its distinct and generally milder side effect profile compared to centrally acting agents. NSAIDs, through their inhibition of COX enzymes, affect prostaglandin synthesis, which can lead to gastrointestinal and cardiovascular side effects. Opioids exert their effects by binding to opioid receptors in the central and peripheral nervous systems, leading to potent analgesia but also a wide range of on-target side effects.
References
- 1. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker this compound in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Drug Safety Evaluation of Pregabalin in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Opioid-Induced Constipation: Pathophysiology, Clinical Consequences, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker this compound in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pregabalin for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Clinical Pharmacology and Cardiovascular Safety of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain relievers with naproxen have "lower cardiovascular risk," FDA says - CBS News [cbsnews.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomised controlled trial with prolonged-release oral oxycodone and naloxone to prevent and reverse opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-639: A Subtype-Specific Analgesic for Neuropathic Pain? A Comparative Guide
Abt-639, a peripherally acting and selective blocker of the T-type calcium channel Ca(v)3.2, has demonstrated notable efficacy in preclinical models of neuropathic pain stemming from nerve injury and chemotherapy. However, this early promise did not translate into clinical success for patients with diabetic peripheral neuropathy. This guide provides a comprehensive comparison of this compound's performance across different neuropathic pain subtypes, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
The stark contrast between preclinical success and clinical failure suggests that the underlying mechanisms of pain may differ significantly between these neuropathic pain subtypes, or that the preclinical models do not fully recapitulate the complexity of diabetic peripheral neuropathy in humans. While preclinical studies positioned this compound as a promising non-opioid analgesic, its clinical development for neuropathic pain has been unsuccessful.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various pain models and clinical settings.
Table 1: Preclinical Efficacy of this compound in Rodent Models of Neuropathic and Nociceptive Pain
| Pain Model | Species | Pain Subtype | Dosing (Oral) | Key Efficacy Endpoints | Quantitative Results |
| Spinal Nerve Ligation (SNL) | Rat | Nerve Injury-Induced Neuropathic Pain | 10-100 mg/kg | Attenuation of mechanical hypersensitivity/allodynia | Dose-dependent increase in tactile allodynia thresholds.[1] |
| Chronic Constriction Injury (CCI) | Rat | Nerve Injury-Induced Neuropathic Pain | 3-100 mg/kg | Attenuation of mechanical and cold allodynia | Dose-dependent increase in tactile allodynia thresholds.[2] |
| Vincristine-Induced Neuropathy | Rat | Chemotherapy-Induced Neuropathic Pain | 10-100 mg/kg | Attenuation of mechanical hypersensitivity | Dose-dependent increase in tactile allodynia thresholds.[1][2] |
| Monoiodoacetic Acid (MIA)-Induced Joint Pain | Rat | Nociceptive Pain | 3-30 mg/kg | Reversal of pain behaviors | ED₅₀ = 2 mg/kg.[1] |
Table 2: Clinical Efficacy of this compound in Painful Diabetic Neuropathy (PDN)
| Clinical Trial Identifier | Phase | Patient Population | This compound Dose | Comparator(s) | Primary Endpoint | Key Outcome |
| NCT01345045 | 2 | Adults with PDN for at least 6 months | 100 mg twice daily for 6 weeks | Placebo, Pregabalin (150 mg twice daily) | Change from baseline in 24-hour average pain score | No significant difference between this compound and placebo (-2.28 vs -2.36, p=0.582).[3] |
| NCT01589432 | Not specified | Adults with PDN | Single 100 mg oral dose | Placebo, Lidocaine | Change in spontaneous activity of C-nociceptors | No significant difference in C-nociceptor activity compared to placebo.[4] |
| Healthy Volunteers (Capsaicin Model) | 1 | Healthy Adults | Single 100 mg dose | Placebo, Pregabalin (300 mg) | Spontaneous and elicited pain | No significant difference between this compound and placebo on any pain measure.[5] |
Experimental Protocols
Preclinical Models
Spinal Nerve Ligation (SNL) Model: This model induces neuropathic pain that mimics traumatic nerve injury.
-
Surgical Procedure: In anesthetized rats, the L5 and L6 spinal nerves are tightly ligated. This procedure leads to axonal degeneration and subsequent pain behaviors.
-
Behavioral Assessment: Mechanical allodynia is typically assessed using von Frey filaments, which are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased pain sensitivity.
Vincristine-Induced Neuropathy Model: This model replicates the painful neuropathy often experienced by patients undergoing chemotherapy with vinca alkaloids.
-
Induction: Rats are administered vincristine sulfate, typically via intraperitoneal injection, over a period of days or weeks. This induces damage to peripheral nerves.
-
Behavioral Assessment: Similar to the SNL model, mechanical hypersensitivity is a key endpoint, measured by assessing the paw withdrawal threshold to von Frey filaments.
Clinical Trial in Painful Diabetic Neuropathy (NCT01345045)
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Participants: Adults aged 18-75 years with a diagnosis of diabetes mellitus and painful distal symmetric diabetic polyneuropathy for at least 6 months. Participants were required to have an average 24-hour pain score of ≥ 4 on a 0-10 numerical rating scale.
-
Treatment: Participants were randomized to receive this compound (100 mg twice daily), pregabalin (150 mg twice daily), or placebo for 6 weeks.
-
Outcome Measures: The primary outcome was the change from baseline in the weekly mean of the 24-hour average pain score at the end of the 6-week treatment period.
Signaling Pathways and Experimental Workflows
The analgesic effect of this compound is predicated on its ability to block Ca(v)3.2 T-type calcium channels, which are upregulated in dorsal root ganglion (DRG) neurons following nerve injury. This upregulation contributes to neuronal hyperexcitability and the transmission of pain signals.
Caption: Role of Ca(v)3.2 in Neuropathic Pain and the Action of this compound.
The workflow for a typical preclinical study evaluating the efficacy of this compound in a neuropathic pain model is outlined below.
Caption: Preclinical Experimental Workflow for this compound Efficacy Testing.
Conclusion
The available evidence strongly suggests that this compound's efficacy is dependent on the specific subtype of neuropathic pain. It has demonstrated clear, dose-dependent analgesic effects in preclinical models of nerve injury-induced and chemotherapy-induced neuropathic pain. This suggests that the Ca(v)3.2 T-type calcium channel is a critical mediator of pain in these conditions.
Conversely, the consistent failure of this compound to alleviate pain in clinical trials involving patients with diabetic peripheral neuropathy indicates that the pathophysiology of this condition may be less reliant on the peripheral Ca(v)3.2 channels that this compound targets. It is also possible that the chosen dose in the clinical trials was insufficient, or that the peripheral action of this compound is not enough to combat the central sensitization that may be more prominent in chronic conditions like diabetic neuropathy.
For researchers and drug development professionals, the story of this compound underscores the importance of carefully selecting patient populations for clinical trials based on the mechanism of action of the investigational drug. While this compound itself may not have a future in treating diabetic neuropathy, the preclinical data suggests that peripherally selective Ca(v)3.2 blockers could still hold therapeutic potential for other, more specific neuropathic pain subtypes, such as those arising from traumatic nerve injury or chemotherapy. Future research should focus on elucidating the differential roles of ion channels in various neuropathic pain conditions to better tailor therapeutic strategies.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, this compound, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker this compound in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a T-type calcium channel blocker, this compound, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker this compound in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of T-Type Calcium Channel Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-type calcium channel inhibitors based on a meta-analysis of clinical trial data. The following sections detail their efficacy and safety across various therapeutic areas, outline the experimental protocols of key studies, and illustrate the underlying signaling pathways.
Efficacy and Safety of T-Type Calcium Channel Inhibitors
T-type calcium channel blockers have been investigated for their therapeutic potential in several conditions, primarily hypertension, epilepsy, and neuropathic pain. This section summarizes the quantitative findings from meta-analyses and significant clinical trials.
Hypertension
A systematic review and meta-analysis of 24 studies with 1,696 participants revealed that T-type calcium channel blockers (CCBs) offer renal protective effects superior to L-type CCBs in patients with hypertension. These effects appear to be independent of blood pressure reduction.
| Outcome Measure | Comparison | Mean Difference (95% CI) | p-value |
| Plasma Aldosterone | T-type CCBs vs. L-type CCBs | -15.19 (-19.65 to -10.72) | <0.00001 |
| Proteinuria | T-type CCBs vs. L-type CCBs | -0.73 (-0.88 to -0.57) | <0.00001 |
| Protein to Creatinine Ratio | T-type CCBs vs. L-type CCBs | -0.22 (-0.41 to -0.03) | 0.02 |
| Urinary Albumin to Creatinine Ratio | T-type CCBs vs. L-type CCBs | -55.38 (-86.67 to -24.09) | 0.0005 |
| Systolic Blood Pressure | T-type CCBs vs. L-type CCBs | No significant difference | 0.76 |
| Diastolic Blood Pressure | T-type CCBs vs. L-type CCBs | No significant difference | 0.16 |
Data from a meta-analysis of 24 studies.
Mibefradil in Hypertension: Multiple double-blind, placebo-controlled studies involving over 1,116 patients have established the efficacy and safety of mibefradil in mild-to-moderate essential hypertension.[1]
| Mibefradil Dose | Placebo-Corrected Reduction in Sitting Diastolic Blood Pressure (mmHg) | Placebo-Corrected Reduction in Sitting Systolic Blood Pressure (mmHg) |
| 50 mg | -4.1 to -6.8 | -7.5 to -10.7 |
| 100 mg | -8.8 to -11.1 | -6.8 to -16.7 |
Data from four placebo-controlled trials.[1]
The antihypertensive effect of mibefradil is associated with a slight, dose-dependent decrease in heart rate.[2][3]
Epilepsy
Ethosuximide, a T-type calcium channel blocker, is a first-line treatment for absence seizures. A large, randomized, double-blind controlled trial compared ethosuximide with lamotrigine and valproic acid in 453 children with newly diagnosed childhood absence epilepsy.[4]
| Treatment Group | Freedom-from-Failure Rate at 12 Months |
| Ethosuximide | Similar to Valproic Acid |
| Lamotrigine | Lower than Ethosuximide and Valproic Acid |
Data from a large randomized controlled trial.[4]
Due to differing methodologies in the included trials, a meta-analysis was not performed.[4][5] However, the evidence suggests that ethosuximide and valproic acid have superior effectiveness compared to lamotrigine for initial monotherapy of childhood absence epilepsy.[4]
Neuropathic Pain
The clinical evidence for T-type calcium channel inhibitors in neuropathic pain is less established. A proof-of-concept, randomized, double-blind, controlled trial (EDONOT) investigating ethosuximide as an add-on therapy for non-diabetic peripheral neuropathic pain was terminated early due to a high number of adverse events in the treatment group.[6] While the intention-to-treat analysis showed no significant pain reduction, a per-protocol analysis of a small subgroup hinted at a potential analgesic effect.[6]
Key Experimental Protocols
Mibefradil for Hypertension (Dose-Response Study)
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind, parallel-group trial.
-
Participants: 202 eligible patients with mild-to-moderate hypertension.[2]
-
Procedure: Following a 4-week placebo run-in period, patients were randomized to receive once-daily doses of 25, 50, 100, or 150 mg of mibefradil or a placebo for 4 weeks.[2]
-
Primary Outcome Measures: Blood pressure and heart rate were measured at trough (24 hours post-dose) and peak (2-6 hours post-dose) at the end of the treatment period.[2]
Mibefradil in Congestive Heart Failure (MACH-1 Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7][8]
-
Participants: 2590 patients with stable congestive heart failure (NYHA class II to IV) and a left ventricular ejection fraction of less than 35%.[7][9]
-
Procedure: After a 2-week placebo run-in, patients were randomized to receive either a placebo or mibefradil, starting at a 50 mg daily dose and uptitrated to 100 mg after one month.[7][9] The treatment continued for up to 3 years.[9]
-
Primary Outcome Measures: All-cause mortality, cardiovascular mortality, and a combination of cardiovascular morbidity and mortality.[7][9]
Ethosuximide for Neuropathic Pain (EDONOT Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled therapeutic trial.
-
Participants: Patients with peripheral neuropathic pain.
-
Procedure: The trial was designed to evaluate the efficacy and safety of low doses of ethosuximide in patients with neuropathic pain.[10]
-
Primary Outcome Measures: The study was terminated prematurely due to a high incidence of adverse events in the ethosuximide group.[6]
Signaling Pathways and Experimental Workflows
T-Type Calcium Channel Signaling in Neurons
T-type calcium channels play a crucial role in regulating neuronal excitability. Their activation at near-resting membrane potentials leads to calcium influx, which can trigger low-threshold spikes and burst firing of neurons. This mechanism is particularly relevant in the pathophysiology of absence seizures and neuropathic pain.[11][12][13]
Caption: Neuronal signaling pathway involving T-type calcium channels.
T-Type Calcium Channel Inhibition in Hypertension
In the vasculature, T-type calcium channels are involved in the regulation of vascular tone. Their inhibition contributes to vasodilation and a reduction in blood pressure. Additionally, T-type CCBs have been shown to decrease aldosterone secretion, which can further contribute to their antihypertensive and renal-protective effects.[14][15]
Caption: Mechanism of T-type CCBs in hypertension.
Clinical Trial Workflow for Hypertension Studies
The typical workflow for clinical trials investigating T-type calcium channel blockers in hypertension follows a structured, multi-phase process.
References
- 1. Antihypertensive effects of mibefradil in the treatment of mild-to-moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. The design of the Mortality Assessment in Congestive Heart Failure Trial (MACH-1, mibefradil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of mibefradil, a T-type calcium channel blocker, on morbidity and mortality in moderate to severe congestive heart failure: the MACH-1 study. Mortality Assessment in Congestive Heart Failure Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-type calcium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 14. T-type Ca2+ channels and autoregulation of local blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Safety Operating Guide
Prudent Disposal of Abt-639: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Abt-639, a T-type calcium channel blocker. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
While specific disposal instructions for this compound are not publicly available, general principles for the disposal of halogenated organic compounds in a laboratory setting should be strictly followed.[1][2][3][4] The following procedures are based on established best practices for chemical waste management.
Essential Pre-Disposal Safety Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for this compound, if available from the supplier. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
This compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms in its structure.[1] Therefore, it must be disposed of in a designated "Halogenated Organic Waste" container.[1][2]
-
Do not mix this compound waste with non-halogenated solvents or other incompatible chemical waste streams.[2] Incompatible wastes can react violently or produce toxic gases.[5]
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for collecting this compound waste.[5][6] The container should have a secure screw-top cap to prevent spills and evaporation.[5]
-
Clearly label the waste container with "Halogenated Organic Waste" and list all its contents, including "this compound".[2] Ensure the label is legible and securely attached to the container.
-
-
Accumulation and Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[5][6]
-
Keep the container closed at all times, except when adding waste.[2][6]
-
Ensure that the total volume of hazardous waste in the satellite accumulation area does not exceed regulatory limits.
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup to your EHS department.
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
Quantitative Data Summary for this compound
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Property | Value |
| Molecular Formula | C₂₀H₂₀ClF₂N₃O₃S |
| Molecular Weight | 455.9 g/mol |
| Purity | ≥98% |
| Storage Temperature | -20°C |
Experimental Protocols Cited
Detailed experimental protocols involving this compound, such as those for assessing its efficacy in rat models of pain, can be found in the primary literature. For a comprehensive understanding of the methodologies used in preclinical studies of this compound, please refer to the publication by Jarvis et al. (2014) in Biochemical Pharmacology.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
